molecular formula C17H16O5 B192084 Phellopterin CAS No. 2543-94-4

Phellopterin

货号: B192084
CAS 编号: 2543-94-4
分子量: 300.30 g/mol
InChI 键: BMLZFLQMBMYVHG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Phellopterin is a member of psoralens.
This compound has been reported in Melicope triphylla, Komarovia anisosperma, and other organisms with data available.
A naturally occurring furanocoumarin found in roots of Angelica dahurica and in Seseli elatum (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
a naturally occurring furanocoumarin found in roots of Angelica dahurica;  structure in first source

属性

IUPAC Name

4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLZFLQMBMYVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30180086
Record name Phellopterin
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Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-94-4
Record name Phellopterin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phellopterin
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Record name Phellopterin
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Record name Phellopterin
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Record name PHELLOPTERIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Phellopterin's Core Mechanism of Action in Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has demonstrated significant anti-inflammatory properties across a range of preclinical studies. This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its anti-inflammatory effects. Primarily, this compound modulates key signaling pathways, including the sirtuin 1 (SIRT1), signal transducer and activator of transcription 3 (STAT3), and Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathways. Its action on these pathways leads to a downstream reduction in the expression and production of pro-inflammatory mediators. This guide synthesizes the current understanding of this compound's molecular interactions, presents quantitative data on its efficacy, details relevant experimental protocols, and provides visual representations of the involved signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. This compound, isolated from the roots of Angelica dahurica, has emerged as a promising natural compound with potent anti-inflammatory activities.[1] This document serves as a comprehensive technical resource, elucidating the molecular mechanisms that underpin this compound's anti-inflammatory action.

Core Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are primarily attributed to its ability to modulate several key intracellular signaling pathways.

SIRT1 Activation and Downstream Effects

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in regulating inflammation. This compound has been shown to upregulate SIRT1 expression and activity.[2][3] Activated SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity and reducing the expression of pro-inflammatory genes.[2][3] This interaction represents a key mechanism by which this compound controls inflammatory responses.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a critical mediator of inflammatory and immune responses. This compound has been observed to suppress the phosphorylation of STAT3 at Tyr705, a key step in its activation. By inhibiting STAT3 activation, this compound effectively downregulates the expression of STAT3-dependent pro-inflammatory genes.

Attenuation of the TLR4/NF-κB Signaling Pathway

The TLR4/NF-κB pathway is a central driver of the innate immune response and inflammation. This compound has been shown to inhibit the activation of this pathway. It reduces the expression of TLR4 and the nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a significant decrease in the production of various pro-inflammatory cytokines and enzymes.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

In Vitro Model Target This compound Concentration Observed Effect Reference
IFN-γ-induced HaCaT cellsICAM-1 ExpressionNot SpecifiedSignificantly decreased
Colitis-Associated Cancer ModelTLR4 and NF-κB p65Dose-dependentDecreased protein expression
Atopic Dermatitis ModelSTAT3 Phosphorylation (Tyr705)Not SpecifiedSuppressed
In Vivo Model Parameter This compound Dose Observed Effect Reference
Colitis-Associated Cancer in miceIL-6, IL-1β, TNF-α levels in peripheral bloodDose-dependentDecreased
Colitis-Associated Cancer in miceIL-10 levels in peripheral bloodDose-dependentIncreased
Atopic Dermatitis-like lesions in miceSerum IgE levelsNot SpecifiedReduced
Atopic Dermatitis-like lesions in miceEosinophil and mast cell infiltrationNot SpecifiedReduced

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using Graphviz.

Phellopterin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., IFN-γ, IL-4, LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 Cytokine_Receptors Cytokine Receptors (e.g., IL-4R) Inflammatory_Stimuli->Cytokine_Receptors IKK IKK TLR4->IKK activates STAT3 STAT3 Cytokine_Receptors->STAT3 activates This compound This compound This compound->TLR4 inhibits SIRT1 SIRT1 This compound->SIRT1 upregulates p_STAT3 p-STAT3 This compound->p_STAT3 inhibits NF_kB_p65_n NF-κB p65 SIRT1->NF_kB_p65_n deacetylates (inhibits) NF_kB_p65 NF-κB p65 NF_kB_p65->NF_kB_p65_n translocates STAT3->p_STAT3 phosphorylation p_STAT3_n p-STAT3 p_STAT3->p_STAT3_n translocates IkB IκB IKK->IkB phosphorylates IkB->NF_kB_p65 releases Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NF_kB_p65_n->Pro_inflammatory_Genes induces p_STAT3_n->Pro_inflammatory_Genes induces

Caption: this compound's multi-target mechanism in inflammation.

Western_Blot_Workflow Start Start: Cell/Tissue Homogenization Protein_Extraction Protein Extraction (Lysis Buffer) Start->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Electrotransfer to PVDF/Nitrocellulose Membrane SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-STAT3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot workflow for protein analysis.

Detailed Experimental Protocols

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to assess the acute anti-inflammatory activity of this compound.

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound is administered orally at various doses (e.g., 10, 20, 40 mg/kg) or intraperitoneally. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethylcellulose). A positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

    • One hour after drug administration, 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro LPS-Induced Inflammation in Macrophages (RAW 264.7)

This assay evaluates the effect of this compound on inflammatory responses in a macrophage cell line.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure:

    • Cells are seeded in 96-well or 6-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium and incubating for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

    • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., p-p65, p-STAT3, SIRT1) as described in the workflow diagram.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol details the detection of activated STAT3.

  • Sample Preparation: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total STAT3 as a loading control.

Conclusion

This compound exhibits robust anti-inflammatory effects through the modulation of multiple key signaling pathways, including SIRT1, STAT3, and TLR4/NF-κB. Its ability to inhibit the production of a wide array of pro-inflammatory mediators underscores its potential as a therapeutic agent for the treatment of inflammatory diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the detailed molecular interactions, conducting comprehensive dose-response studies for various inflammatory markers, and exploring its efficacy in a broader range of preclinical disease models.

References

Phellopterin: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and a comprehensive analysis of the various extraction and isolation methodologies. Detailed experimental protocols, quantitative data on extraction yields, and an exploration of its modulation of key signaling pathways are presented to support further research and development efforts.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (or Umbelliferae) and Rutaceae families. The most well-documented and significant natural source is the root of Angelica dahurica, a perennial plant used in traditional Chinese medicine. Other notable sources include:

  • Angelica archangelica (Archangelica officinalis): The fruits of this plant have been shown to contain significant amounts of this compound.

  • Peucedanum species: Various plants within this genus are known to produce furanocoumarins, including this compound.

  • Melicope triphylla

  • Komarovia anisosperma

  • Seseli elatum

  • Citrus Fruits: this compound can also be found in certain citrus fruits, which are a common source of various furanocoumarins.

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical step for its isolation and subsequent pharmacological investigation. A variety of extraction techniques have been employed, each with its own set of advantages and disadvantages concerning efficiency, solvent consumption, and environmental impact.

Conventional Extraction Techniques

Traditional methods for the extraction of furanocoumarins like this compound include maceration and Soxhlet extraction.

  • Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. While straightforward and requiring minimal specialized equipment, it is often time-consuming and may result in lower extraction yields compared to more advanced methods.

  • Soxhlet Extraction: This method utilizes a specialized apparatus to continuously wash the plant material with a heated solvent. It is more efficient than maceration but can be time-consuming and requires larger volumes of solvent. The prolonged exposure to heat can also potentially degrade thermolabile compounds.

Modern Extraction Techniques

To enhance extraction efficiency and reduce solvent consumption and extraction time, several modern techniques have been developed and applied to the extraction of furanocoumarins.

  • Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to disrupt the plant cell walls, facilitating the release of intracellular contents into the solvent. UAE is known for its reduced extraction time, lower solvent consumption, and increased extraction yields compared to conventional methods.

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to the rapid partitioning of analytes from the sample matrix into the solvent. This method significantly reduces extraction time and solvent usage. However, care must be taken to avoid overheating, which can lead to the degradation of the target compounds.

  • Accelerated Solvent Extraction (ASE): ASE uses elevated temperatures and pressures to increase the efficiency of the extraction process. This technique allows for the use of less solvent and significantly reduces extraction times compared to traditional methods.

Green Extraction Techniques

Recent research has focused on developing more environmentally friendly extraction methods, such as the use of deep eutectic solvents (DESs).

  • Deep Eutectic Solvent (DES) Based Extraction: DESs are a class of solvents that are often biodegradable and have low toxicity. A study on the microwave-assisted extraction of coumarins from Angelica dahurica using a DES composed of choline chloride, citric acid, and water demonstrated high extraction efficiency, presenting a promising green alternative to conventional organic solvents.

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the plant source, the extraction method employed, and the specific parameters of the extraction process. The following table summarizes available quantitative data on this compound extraction from various studies.

Plant SourceExtraction MethodSolventTemperature (°C)TimeThis compound Yield (mg/g of dry plant material)Reference
Archangelica officinalis fruitsSoxhletPetroleum EtherBoiling point-0.81[1][2][3][4]
Archangelica officinalis fruitsUltrasound-Assisted Extraction (UAE)Petroleum Ether60-0.73[1]
Archangelica officinalis fruitsMicrowave-Assisted Solvent Extraction (MASE - open system)Petroleum Ether--0.84
Archangelica officinalis fruitsAccelerated Solvent Extraction (ASE)Methanol10010 min1.13
Angelica dahurica rootUltrasound-Assisted Extraction (UAE)70% Methanol-20 minNot specified for this compound alone
Angelica dahurica rootMicrowave-Assisted Extraction (MAE) with Deep Eutectic SolventCholine chloride:citric acid:water (1:1:2)59.8550 minTotal coumarin yield of 1.18%

Experimental Protocols

General Sample Preparation

Prior to extraction, the plant material (e.g., roots, fruits) is typically dried to a constant weight to remove moisture. The dried material is then ground into a fine powder to increase the surface area for solvent penetration.

Protocol for Ultrasound-Assisted Extraction (UAE) of Coumarins from Angelica dahurica

This protocol is based on an optimized method for the extraction of coumarins from Angelica dahurica root.

  • Sample Preparation: Weigh a precise amount of dried, powdered Angelica dahurica root.

  • Solvent Addition: Add 70% methanol to the plant material at a specific liquid-to-solid ratio (e.g., 20:1 mL/g).

  • Ultrasonication: Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 20 minutes) at a controlled temperature.

  • Extraction Repetition: For exhaustive extraction, the process can be repeated on the plant residue.

  • Filtration and Concentration: Filter the resulting extract to remove solid plant material. The filtrate can then be concentrated under reduced pressure to yield the crude extract.

Protocol for Isolation and Purification of this compound

Following extraction, this compound can be isolated and purified from the crude extract using various chromatographic techniques.

  • Fractionation: The crude methanol extract of Angelica dahurica can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This compound is typically found in the less polar fractions like ethyl acetate.

  • Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Thin-Layer Chromatography (TLC): Fractions are collected and monitored by TLC to identify those containing this compound.

  • Further Purification: Fractions rich in this compound can be pooled and further purified by preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis by HPLC

The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in a suitable solvent (e.g., methanol) at known concentrations.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid) and acetonitrile or methanol is typical.

    • Detection: The absorbance is monitored at a wavelength where this compound shows maximum absorption (e.g., 254 nm).

  • Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their concentrations. The concentration of this compound in the sample extract is then determined by interpolating its peak area on the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anti-inflammatory actions, by modulating several key signaling pathways.

SIRT1 Signaling Pathway

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating inflammation, cellular metabolism, and stress resistance. This compound has been shown to upregulate the expression of SIRT1. By activating SIRT1, this compound can deacetylate various downstream targets, including transcription factors like NF-κB, leading to the suppression of pro-inflammatory gene expression.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates NF_kB_acetylated Acetylated NF-κB (p65) SIRT1->NF_kB_acetylated Deacetylates NF_kB_deacetylated Deacetylated NF-κB (p65) Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_acetylated->Inflammatory_Genes Promotes Transcription NF_kB_deacetylated->Inflammatory_Genes Inhibits Transcription

This compound upregulates SIRT1, leading to the deacetylation and inhibition of NF-κB.

Akt and PKC Signaling Pathways

The Protein Kinase B (Akt) and Protein Kinase C (PKC) signaling pathways are critical regulators of cell survival, proliferation, and inflammation. While the precise mechanism of this compound's interaction with these pathways is still under investigation, it is known to influence downstream inflammatory responses. The interplay between Akt and PKC is complex, with some isoforms of PKC being able to negatively regulate Akt activity. This compound's anti-inflammatory effects may be partially mediated through the modulation of this crosstalk, leading to a reduction in pro-inflammatory signaling.

Akt_PKC_Pathway cluster_membrane Cell Membrane Receptor Receptor PI3K PI3K Receptor->PI3K PKC PKC Receptor->PKC Extracellular_Signal Pro-inflammatory Stimulus Extracellular_Signal->Receptor This compound This compound Akt Akt This compound->Akt Modulates This compound->PKC Modulates PI3K->Akt Inflammatory_Response Inflammatory Response Akt->Inflammatory_Response Promotes PKC->Akt Can negatively regulate (isoform-dependent) PKC->Inflammatory_Response Promotes

This compound modulates the Akt and PKC signaling pathways to reduce inflammation.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Experimental_Workflow Plant_Material Plant Material (e.g., Angelica dahurica root) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Extraction (e.g., UAE, MAE) Drying_Grinding->Extraction Filtration_Concentration Filtration and Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Quantitative_Analysis Quantitative Analysis (HPLC-DAD) Crude_Extract->Quantitative_Analysis Column_Chromatography Column Chromatography Fractionation->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Purification Preparative HPLC/TLC TLC_Monitoring->Purification Pure_this compound Pure this compound Purification->Pure_this compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structural_Elucidation

A general workflow for the extraction and analysis of this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential, particularly in the realm of anti-inflammatory drug development. This guide has provided a detailed overview of its primary natural sources and a comparative analysis of various extraction and isolation techniques. The provided experimental protocols and quantitative data serve as a valuable resource for researchers. Furthermore, the elucidation of its modulatory effects on key signaling pathways, such as SIRT1, Akt, and PKC, offers a foundation for understanding its mechanism of action and for the rational design of future studies. The continued exploration of efficient and sustainable extraction methods, coupled with in-depth pharmacological investigations, will be crucial in unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Phellopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phellopterin is a naturally occurring furanocoumarin found in various plants, including those of the Angelica and Rutaceae families.[1][2] It has garnered significant interest in the scientific community for its potential therapeutic effects, particularly its anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties and solubility of this compound, essential data for its application in research and drug development.

Physicochemical Properties

This compound is characterized as an off-white to light yellow solid.[1] A detailed summary of its key physicochemical properties is presented below, providing a foundational understanding of its chemical identity and behavior.

PropertyValueSource(s)
IUPAC Name 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Exact Mass 300.099
CAS Number 2543-94-4
Appearance Off-white to light yellow solid powder
Melting Point 102-103°C
Boiling Point 480.4 ± 45.0 °C at 760 mmHg (Predicted)
Density 1.2 ± 0.1 g/cm³
logP (Octanol/Water) 4.19 / 3.893 (Calculated)
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 4
Canonical SMILES CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C
InChI Key BMLZFLQMBMYVHG-UHFFFAOYSA-N

Solubility Profile

The solubility of a compound is a critical parameter for its formulation and delivery. This compound is practically insoluble in water and is soluble in several organic solvents.

Solvent/SystemSolubilitySource(s)
Water Practically insoluble
log₁₀WS (mol/L) -13.74 (Calculated)
DMSO Soluble
Acetonitrile Soluble
Chloroform Soluble
Dichloromethane Soluble
Ethyl Acetate Soluble
Acetone Soluble
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mL (8.32 mM)

Experimental Protocols

Detailed experimental protocols for determining the specific physicochemical properties of this compound are not extensively available in the provided search results. However, standardized methods are routinely employed for such characterizations.

1. Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration using a chemically inert filter (e.g., PTFE syringe filter).

  • Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

2. Spectral Analysis

  • UV-Visible Spectroscopy: UV-Vis spectra are recorded on a spectrophotometer. This compound dissolved in a suitable solvent (e.g., methanol, chloroform) is placed in a cuvette, and the absorbance is measured across a range of wavelengths (typically 200-800 nm). In methanol, this compound exhibits absorption maxima at approximately 222, 248, 268, and 312 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer using a deuterated solvent like CDCl₃ or DMSO-d₆. These spectra provide detailed information about the molecular structure of this compound.

Visualizations

This compound's Anti-Inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. It can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) through the regulation of the Akt and Protein Kinase C (PKC) pathways. Additionally, its therapeutic benefits in wound healing are linked to the upregulation of Sirtuin 1 (SIRT1) and downregulation of Intercellular Adhesion Molecule-1 (ICAM-1).

Phellopterin_Signaling_Pathway This compound This compound Akt Akt Pathway This compound->Akt Regulates PKC PKC Pathway This compound->PKC Regulates SIRT1 SIRT1 This compound->SIRT1 Upregulates ICAM1 ICAM-1 Expression This compound->ICAM1 Downregulates TNFa TNF-α TNFa->Akt TNFa->PKC VCAM1 VCAM-1 Expression Akt->VCAM1 Induces PKC->VCAM1 Induces Inflammation Inflammation VCAM1->Inflammation SIRT1->ICAM1 Inhibits ICAM1->Inflammation

Caption: this compound's anti-inflammatory signaling cascade.

Generalized Workflow for Solubility Determination

The following diagram illustrates the standard experimental workflow for determining the equilibrium solubility of a compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification & Reporting A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Analyze filtrate via HPLC or UV-Vis E->F G Calculate concentration using calibration curve F->G H Report solubility (e.g., mg/mL) G->H

Caption: Generalized workflow for the shake-flask solubility method.

References

The Multifaceted Biological Activities of Phellopterin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest within the scientific community due to its diverse and potent biological activities. Extracted from various plant species, notably from the roots of Angelica dahurica, this phytochemical has demonstrated promising therapeutic potential across a spectrum of preclinical studies. Its multifaceted pharmacological profile encompasses anti-inflammatory, anticancer, and neuroprotective effects, positioning it as a compelling candidate for further investigation and drug development. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Analysis of this compound's Biological Activities

The efficacy of this compound across various biological assays has been quantified, providing valuable data for comparative analysis and translational research. The following tables summarize the key quantitative metrics associated with its anticancer and neuroprotective activities.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
CEM/C1Lymphoblastic Leukemia8.0 ± 4.0[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Neuroprotective Effects of this compound
Animal ModelDosageOutcomeCitation
Rat model of cerebral ischemia/reperfusion0.5 mg/kg and 2.0 mg/kg (intragastrically)Significantly reduced neurological deficit scores, decreased levels of malondialdehyde (MDA), and increased superoxide dismutase (SOD) activity.[2][3][2][3]

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Understanding these molecular mechanisms is paramount for elucidating its therapeutic potential and for the rational design of future drug development strategies.

SIRT1-Mediated Anti-inflammatory Pathway

This compound has been shown to exert anti-inflammatory effects through the upregulation of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. SIRT1 plays a crucial role in cellular stress resistance and inflammation. This compound's activation of SIRT1 leads to the downregulation of pro-inflammatory mediators such as Intercellular Adhesion Molecule-1 (ICAM-1).

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 ICAM1 ICAM-1 (Pro-inflammatory) SIRT1->ICAM1 downregulates Inflammation Inflammation ICAM1->Inflammation

Caption: this compound-mediated activation of the SIRT1 pathway.

Inhibition of the PU.1/CLEC5A/PI3K-AKT Feedback Loop in Ovarian Cancer

In the context of ovarian cancer, this compound has been found to attenuate proliferation and chemoresistance by inhibiting a positive feedback loop involving PU.1, C-Type Lectin Domain Containing 5A (CLEC5A), and the PI3K-AKT signaling pathway. By disrupting this circuit, this compound suppresses cancer progression.

Ovarian_Cancer_Pathway cluster_feedback Positive Feedback Loop PU1 PU.1 CLEC5A CLEC5A PU1->CLEC5A PI3K_AKT PI3K/AKT Pathway CLEC5A->PI3K_AKT PI3K_AKT->PU1 Proliferation Cancer Cell Proliferation PI3K_AKT->Proliferation Chemoresistance Chemoresistance PI3K_AKT->Chemoresistance This compound This compound This compound->PU1

Caption: this compound's inhibition of the PU.1/CLEC5A/PI3K-AKT loop.

Suppression of STAT3 Activation in Keratinocytes

This compound has demonstrated efficacy in alleviating atopic dermatitis-like inflammation by suppressing the activation of Signal Transducer and Activator of Transcription 3 (STAT3) in keratinocytes. It inhibits the IL-4-induced phosphorylation of STAT3, thereby reducing the expression of pro-inflammatory cytokines like TSLP and IL-33.

STAT3_Pathway IL4 IL-4 STAT3 STAT3 IL4->STAT3 induces phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 TSLP_IL33 TSLP & IL-33 (Pro-inflammatory) pSTAT3->TSLP_IL33 upregulates This compound This compound This compound->STAT3 inhibits Inflammation Inflammation TSLP_IL33->Inflammation

Caption: this compound's suppression of IL-4-induced STAT3 activation.

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound's biological activities, this section provides detailed methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Protocol:

  • Cell Culture and Treatment: Culture cells on coverslips in a 24-well plate and treat with this compound as described for the MTT assay.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) for 60 minutes at 37°C in a humidified, dark chamber.

  • Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nucleus.

Protein Expression Analysis: Western Blotting

Western blotting is employed to detect and quantify specific proteins in a sample.

Protocol for SIRT1 and ICAM-1:

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1 (e.g., 1:1000 dilution) and ICAM-1 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Use β-actin or GAPDH as a loading control for normalization.

In Vivo Model of Cerebral Ischemia-Reperfusion Injury

This model is used to evaluate the neuroprotective effects of this compound in a setting that mimics stroke.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300 g).

  • Anesthesia: Anesthetize the rats with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

  • Middle Cerebral Artery Occlusion (MCAO): Induce focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.

  • Reperfusion: After 2 hours of occlusion, withdraw the filament to allow reperfusion.

  • This compound Administration: Administer this compound (0.5 and 2.0 mg/kg) or vehicle via oral gavage at the time of reperfusion.

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-reperfusion using a standardized scoring system.

  • Tissue Collection and Analysis: Euthanize the animals and collect brain tissue for infarct volume measurement (TTC staining), and biochemical assays (MDA and SOD levels).

Experimental Workflows

Visualizing the sequence of experimental procedures can aid in the planning and execution of research studies.

Workflow for In Vitro Bioactivity Screening of this compound

in_vitro_workflow start Start cell_culture Cell Culture (e.g., Cancer cell lines, Keratinocytes) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment cytotoxicity Cytotoxicity/Viability Assay (MTT, LDH) treatment->cytotoxicity apoptosis Apoptosis Assay (TUNEL, Caspase Activity) treatment->apoptosis protein_analysis Protein Expression Analysis (Western Blot for specific pathways) treatment->protein_analysis data_analysis Data Analysis (IC50, Statistical Significance) cytotoxicity->data_analysis apoptosis->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound stands out as a promising natural compound with a remarkable breadth of biological activities. Its ability to modulate key signaling pathways involved in inflammation, cancer, and neurodegeneration underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further research into the mechanisms of action of this compound and accelerating its potential translation into novel therapeutic agents. As research continues to unravel the complexities of its molecular interactions, this compound may pave the way for new and effective treatments for a range of human diseases.

References

Phellopterin: A Technical Guide to its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has garnered significant interest for its diverse pharmacological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, historical research, and key experimental findings related to this compound. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed insights into its isolation, characterization, synthesis, and mechanisms of action. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathways modulated by this compound, specifically the SIRT1/NF-κB and Akt/PKC pathways, to facilitate a deeper understanding of its therapeutic potential.

Discovery and Historical Overview

Early research on this compound was likely focused on its basic chemical characterization, including determination of its melting point and elemental composition. With the advent of modern spectroscopic techniques, the precise chemical structure of this compound was elucidated. More recent research has shifted towards understanding its biological activities and mechanisms of action, revealing its potential as a modulator of key signaling pathways involved in inflammation and other disease processes.

Physicochemical and Pharmacokinetic Data

A summary of the key quantitative data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₇H₁₆O₅[1]
Molecular Weight300.31 g/mol [1]
Melting Point102-103 °C
AppearancePale yellow powder

Table 2: Extraction and Synthesis Yields

MethodSource/Starting MaterialYieldReference
ExtractionAngelica dahurica root~19%
Chemical SynthesisCompound 26 (as described in reference)77%

Table 3: Pharmacokinetic Parameters in Rats

ParameterIntravenous AdministrationOral AdministrationReference
AUC(0-t)74.2 ± 7.9 ng·h/mL37.1 ± 5.3 ng·h/mL
1.1 ± 0.2 h3.1 ± 0.7 h
Bioavailability-16.7%

Table 4: In Vitro Bioactivity of this compound

Target/AssayIC₅₀ ValueReference
[³H]diazepam binding to benzodiazepine receptors400 nM[2]
[³H]Ro 15-1788 binding to benzodiazepine receptors680 nM[2]

Experimental Protocols

Isolation of this compound from Angelica dahurica

The following is a general protocol for the extraction and isolation of this compound from the roots of Angelica dahurica, based on common phytochemical extraction techniques.

Workflow for this compound Isolation

G A Dried roots of Angelica dahurica B Powdered plant material A->B C Extraction with ethanol B->C D Filtration and concentration C->D E Crude extract D->E F Column chromatography (Silica gel) E->F G Elution with solvent gradient F->G H Fraction collection and analysis (TLC) G->H I Purification of this compound-containing fractions H->I J Crystallization I->J K Pure this compound J->K

Figure 1. General workflow for the isolation of this compound.

Methodology:

  • Preparation of Plant Material: The dried roots of Angelica dahurica are ground into a fine powder to increase the surface area for solvent extraction.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, typically ethanol, using methods such as maceration, percolation, or Soxhlet extraction.

  • Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography over silica gel.

  • Elution: A solvent gradient (e.g., a mixture of hexane and ethyl acetate with increasing polarity) is used to elute the compounds from the column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: The this compound-rich fractions are combined, and the solvent is evaporated. The residue is further purified by recrystallization from a suitable solvent to obtain pure this compound.

Chemical Synthesis of this compound

The following protocol describes a modern chemical synthesis of this compound.

Synthetic Pathway for this compound

G A Compound 26 B Dissolve in anhydrous DMF under argon A->B C Add K₂CO₃ and 1-bromo-3-methyl-2-butene B->C D Heat to reflux for 1h C->D E Pour into cold water and acidify with HCl D->E F Extract with ethyl acetate E->F G Combine organic layers and concentrate F->G H Crude product G->H I Purify by column chromatography H->I J This compound (32) I->J

Figure 2. Workflow for the chemical synthesis of this compound.

Methodology:

  • Reaction Setup: 50 mg (0.22 mmol) of compound 26 is dissolved in 2 mL of anhydrous dimethylformamide (DMF) under an argon atmosphere.

  • Addition of Reagents: 46 mg of potassium carbonate (K₂CO₃) and 33 μL (0.29 mmol) of 1-bromo-3-methyl-2-butene are added sequentially to the reaction mixture.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for 1 hour.

  • Workup: The reaction mixture is cooled and then poured into 20 mL of cold water. The aqueous mixture is acidified with 1 M aqueous hydrochloric acid (HCl).

  • Extraction: The product is extracted with ethyl acetate (3 x 5 mL).

  • Concentration: The organic layers are combined, and the solvent is removed by concentration under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography using a mixture of ethyl acetate and hexane (1:1) as the eluent. The fractions containing the target compound are collected, concentrated, and dried to yield this compound as a pale yellow powder.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the upregulation of Sirtuin 1 (SIRT1) and the regulation of the Akt/Protein Kinase C (PKC) pathway.

SIRT1-Mediated Anti-inflammatory Pathway

This compound has been shown to upregulate the expression of SIRT1, a NAD⁺-dependent deacetylase that plays a crucial role in cellular processes, including inflammation. Increased SIRT1 activity leads to the deacetylation and subsequent inhibition of the p65 subunit of NF-κB. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes, including Intercellular Adhesion Molecule-1 (ICAM-1). By inhibiting NF-κB, this compound effectively reduces the expression of ICAM-1, thereby mitigating the inflammatory response.

This compound's Influence on the SIRT1/NF-κB Pathway

G This compound This compound SIRT1 SIRT1 (Upregulation) This compound->SIRT1 NFkB NF-κB (p65) (Deacetylation and Inhibition) SIRT1->NFkB deacetylates ICAM1 ICAM-1 Gene (Transcription Inhibition) NFkB->ICAM1 inhibits transcription of Inflammation Inflammatory Response (Reduction) ICAM1->Inflammation leads to reduced

Figure 3. This compound upregulates SIRT1, leading to the inhibition of NF-κB and reduced expression of the pro-inflammatory molecule ICAM-1.
Regulation of the Akt/PKC Pathway

This compound also modulates the Akt and PKC signaling pathways to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). This action contributes to its ability to inhibit the adhesion of monocytes to the endothelium, a critical step in the inflammatory cascade. The precise mechanism by which this compound activates or inhibits specific isoforms of Akt and PKC is an area of ongoing research.

This compound's Modulation of the Akt/PKC Pathway

G This compound This compound Akt_PKC Akt and PKC Pathways (Modulation) This compound->Akt_PKC modulates Monocyte_Adhesion Monocyte Adhesion (Inhibition) This compound->Monocyte_Adhesion inhibits TNFa TNF-α TNFa->Akt_PKC activates VCAM1 VCAM-1 Expression (Inhibition) Akt_PKC->VCAM1 regulates VCAM1->Monocyte_Adhesion mediates

Figure 4. This compound modulates the Akt and PKC pathways to inhibit TNF-α-induced VCAM-1 expression, thereby reducing monocyte adhesion.

Conclusion and Future Directions

This compound is a furanocoumarin with well-documented anti-inflammatory properties and a growing body of research supporting its therapeutic potential. Its mechanisms of action, centered on the modulation of the SIRT1 and Akt/PKC signaling pathways, offer promising avenues for the development of novel anti-inflammatory drugs. Future research should focus on elucidating the precise molecular targets of this compound within these pathways, conducting comprehensive preclinical and clinical studies to evaluate its efficacy and safety, and exploring its potential in other therapeutic areas. The detailed information provided in this guide serves as a foundational resource for advancing the scientific understanding and clinical application of this compound.

References

Phellopterin's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a naturally occurring furanocoumarin isolated from the roots of Angelica dahurica and other plants, has garnered significant scientific interest due to its diverse pharmacological activities. Emerging evidence highlights its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. The bioactivity of this compound is intrinsically linked to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key cellular signaling cascades, including the PI3K/Akt, STAT3, and NF-κB pathways. It aims to serve as a detailed resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Data Presentation: Quantitative Effects of this compound

While specific IC50 values for the direct inhibition of signaling pathway components by this compound are not extensively reported in the available literature, studies have demonstrated its dose-dependent effects on cancer cell viability. This data provides a crucial starting point for understanding its therapeutic potential.

Cell LineCancer TypeAssayConcentration (µM)Effect
Ovarian Cancer CellsOvarian CancerCell Viability AssayNot specifiedAttenuated cell proliferation and chemoresistance[1]
SKOV3Ovarian Serous CarcinomaWST-1 AssayDose-dependentModerate anti-proliferative effect
ES2Ovarian Clear Cell CarcinomaWST-1 AssayDose-dependentModerate anti-proliferative effect
Primary High-Grade Serous Ovarian Carcinoma CellsOvarian CancerWST-1 AssayDose-dependentVariable dose-response curves

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by intervening in several critical signaling pathways that regulate cell proliferation, survival, inflammation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, contributing to its anti-cancer properties.

In ovarian cancer, this compound mitigates proliferation and chemoresistance by inactivating a positive feedback loop involving PU.1, C-Type Lectin Domain Containing 5A (CLEC5A), and the PI3K/Akt pathway.[1] this compound's inhibition of this loop leads to decreased DNA replication, cell cycle arrest, and apoptosis.[1]

PI3K_Akt_Pathway This compound This compound PU1 PU.1 This compound->PU1 inhibits CLEC5A CLEC5A PU1->CLEC5A activates PI3K PI3K CLEC5A->PI3K activates Akt Akt PI3K->Akt activates Akt->PU1 positive feedback Proliferation Cell Proliferation & Chemoresistance Akt->Proliferation promotes

This compound inhibits the PU.1/CLEC5A/PI3K-Akt feedback loop.
The STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. Constitutive activation of STAT3 is frequently observed in various cancers.

While direct quantitative data on this compound's inhibition of STAT3 phosphorylation is limited, the known interactions of natural compounds with this pathway suggest a likely mechanism of action. STAT3 is typically activated via phosphorylation by Janus kinases (JAKs). Activated STAT3 then dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in cell proliferation and survival.

STAT3_Pathway This compound This compound JAK JAK This compound->JAK inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription induces

Proposed inhibition of the STAT3 signaling pathway by this compound.
The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in the inflammatory response, cell survival, and proliferation. Its dysregulation is implicated in various inflammatory diseases and cancers.

Natural compounds are known to inhibit NF-κB activation. The canonical NF-κB pathway is activated by stimuli such as TNF-α, leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. This compound's anti-inflammatory effects suggest its potential to inhibit this pathway.

NFkB_Pathway This compound This compound IKK IKK This compound->IKK inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK activates IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription induces

Proposed mechanism of NF-κB pathway inhibition by this compound.

Experimental Protocols

Detailed, standardized protocols are essential for the reproducible investigation of this compound's bioactivity. Below are representative methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., SKOV3, ES2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Workflow for the MTT cell viability assay.
Western Blot Analysis for Phosphorylated Proteins (e.g., p-Akt, p-STAT3)

This technique is used to detect and quantify the levels of specific phosphorylated proteins within a cell lysate, providing a direct measure of pathway activation.

Materials:

  • Cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound at desired concentrations and time points.

  • Lyse the cells on ice and collect the supernatant containing the protein.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Capture & Densitometry detection->analysis

General workflow for Western blot analysis.
NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter construct

  • This compound

  • Stimulating agent (e.g., TNF-α)

  • Luciferase assay reagent

  • 96-well opaque plates

  • Luminometer

Procedure:

  • Seed the transfected cells in a 96-well opaque plate.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • After the desired incubation period, lyse the cells.

  • Add the luciferase assay reagent to the cell lysate.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency and cell number.

Conclusion and Future Directions

This compound demonstrates significant potential as a modulator of key cellular signaling pathways implicated in cancer and inflammation. Its ability to inhibit the PI3K/Akt, and putatively the STAT3 and NF-κB pathways, underscores its promise as a multi-targeted therapeutic agent.

Future research should focus on elucidating the precise molecular targets of this compound within these pathways and determining specific IC50 values for these interactions. Further investigation into its effects on other signaling cascades and its in vivo efficacy and safety are also crucial steps in translating the promising preclinical findings into clinical applications. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for researchers to build upon in their exploration of this compound's therapeutic potential.

References

Investigating the Therapeutic Potential of Phellopterin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Phellopterin, a natural furanocoumarin isolated from the roots of plants such as Angelica dahurica, has emerged as a promising therapeutic agent with a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current state of research on this compound, focusing on its demonstrated anti-inflammatory, anti-cancer, and wound-healing properties. The document details the compound's mechanisms of action, summarizing its influence on key signaling pathways including SIRT1, STAT3, TLR4/NF-κB, and PI3K/AKT. This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of molecular interactions to facilitate further investigation into the therapeutic potential of this compound.

Introduction

This compound is a bioactive compound that has been traditionally used in herbal medicine and is now gaining attention in modern pharmacology for its potential therapeutic applications.[1] Preclinical studies, both in vitro and in vivo, have provided evidence for its efficacy in various disease models, suggesting its promise as a lead compound for the development of novel therapies. This guide synthesizes the available scientific literature to provide a comprehensive resource for the scientific community.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in several key areas:

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties through the modulation of multiple signaling pathways.

  • SIRT1-dependent mechanism: this compound has been shown to upregulate Sirtuin 1 (SIRT1), a key regulator of inflammation.[2][3] This upregulation leads to the downregulation of intercellular adhesion molecule-1 (ICAM-1), a molecule involved in inflammatory responses.[2][3]

  • STAT3 Inhibition: In the context of atopic dermatitis-like inflammation, this compound suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705. This inhibition leads to the reduced expression of pro-inflammatory cytokines such as thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33) in keratinocytes.

  • TLR4/NF-κB Pathway Inhibition: In a model of colitis-associated cancer, this compound was found to inhibit the activation of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition contributes to the reduction of inflammatory responses in the colon.

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, particularly in ovarian and colitis-associated cancers.

  • Induction of Apoptosis and Cell Cycle Arrest: In ovarian cancer cells, this compound has been found to mitigate DNA replication, induce cell cycle arrest, and promote apoptosis and DNA damage, thereby attenuating cell proliferation and chemoresistance.

  • Inhibition of the PU.1/CLEC5A/PI3K-AKT Feedback Loop: A key mechanism in its anti-ovarian cancer activity is the inhibition of the PU.1/C-Type Lectin Domain Containing 5A (CLEC5A)/Phosphoinositide 3-kinase (PI3K)-AKT feedback loop. By inactivating this positive feedback circuit, this compound suppresses ovarian cancer progression.

  • Inhibition of Colitis-Associated Cancer: this compound has been shown to improve symptoms and inhibit the occurrence of colon cancer in a colitis-associated cancer model. This effect is linked to the inhibition of M2 macrophage polarization and the TLR4/NF-κB pathway.

Diabetic Wound Healing

This compound has demonstrated the ability to accelerate the healing of diabetic wounds.

  • Promotion of Re-epithelialization: this compound promotes the re-epithelialization of wounds in diabetic models.

  • Attenuation of Chronic Inflammation: By upregulating SIRT1 and downregulating ICAM-1, this compound attenuates the chronic inflammation that is characteristic of diabetic ulcers, thereby facilitating the healing process.

Neuroprotective Effects

Preliminary evidence suggests that this compound may possess neuroprotective properties. Studies have shown its potential to reduce neuronal cell damage from oxidative stress. However, more quantitative data is needed to fully elucidate its efficacy and mechanisms in this area.

Quantitative Data

The following tables summarize the available quantitative data on the therapeutic effects of this compound.

Table 1: Anti-inflammatory Effects of this compound

Model SystemParameter MeasuredThis compound Concentration/DoseObserved EffectReference
Colitis-Associated Cancer Mouse ModelSerum IL-6, IL-1β, TNF-α levelsDose-dependentDecreased
Colitis-Associated Cancer Mouse ModelSerum IL-10 levelsDose-dependentIncreased
Atopic Dermatitis-like Mouse ModelSerum Immunoglobulin E (IgE) levelsNot specifiedReduced
Atopic Dermatitis-like Mouse ModelInfiltration of eosinophils and mast cellsNot specifiedReduced

Table 2: Anti-Cancer Effects of this compound

Cancer TypeModel SystemParameter MeasuredThis compound Concentration/DoseObserved EffectReference
Colitis-Associated CancerAOM/DSS Mouse ModelTumor formation rateDose-dependentDecreased
Colitis-Associated CancerAOM/DSS Mouse ModelNumber of tumorsDose-dependentDecreased
Ovarian CancerIn vitro cell linesCell ProliferationNot specifiedAttenuated
Ovarian CancerIn vitro cell linesApoptosisNot specifiedInduced

Table 3: Diabetic Wound Healing Effects of this compound

Model SystemParameter MeasuredTreatmentObserved EffectReference
Diabetic Mouse ModelWound AreaThis compound creamSignificantly reduced compared to control
Diabetic Mouse ModelRe-epithelializationThis compound creamAccelerated

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates ICAM1 ICAM-1 SIRT1->ICAM1 Downregulates Inflammation Inflammation ICAM1->Inflammation Promotes

This compound's anti-inflammatory effect via SIRT1 pathway.

STAT3_Pathway IL4 IL-4 STAT3 STAT3 IL4->STAT3 pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Phosphorylation TSLP_IL33 TSLP & IL-33 Expression pSTAT3->TSLP_IL33 Increases Inflammation Atopic Dermatitis-like Inflammation TSLP_IL33->Inflammation This compound This compound This compound->pSTAT3 Inhibits

This compound inhibits STAT3 activation in keratinocytes.

TLR4_NFkB_Pathway cluster_inhibition This compound Action This compound This compound TLR4 TLR4 This compound->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Upregulates Colitis_Cancer Colitis-Associated Cancer Inflammatory_Cytokines->Colitis_Cancer

This compound's inhibition of the TLR4/NF-κB pathway.

PI3K_AKT_Pathway This compound This compound PU1_CLEC5A PU.1/CLEC5A Feedback Loop This compound->PU1_CLEC5A Inhibits PI3K PI3K PU1_CLEC5A->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation & Chemoresistance AKT->Cell_Proliferation Promotes

This compound's role in the PI3K/AKT pathway in ovarian cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research on this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vivo Model of Colitis-Associated Cancer (AOM/DSS Model)

This model is used to study the development of colitis-associated colorectal cancer and to evaluate the efficacy of therapeutic agents like this compound.

  • Induction: Mice are typically administered a single intraperitoneal injection of azoxymethane (AOM), a colon-specific carcinogen. This is followed by cycles of dextran sulfate sodium (DSS) administered in the drinking water to induce chronic colitis.

  • This compound Administration: this compound can be administered orally or via other routes at various doses throughout the study period.

  • Assessment: Disease activity is monitored by tracking body weight, stool consistency, and the presence of blood in the stool. At the end of the study, colons are excised, and tumor number, size, and histology are analyzed. Cytokine levels in the blood and colon tissue can be measured by ELISA or other immunoassays.

AOM_DSS_Workflow Start Start AOM_Injection AOM Injection (i.p.) Start->AOM_Injection DSS_Cycle DSS in Drinking Water (e.g., 7 days) AOM_Injection->DSS_Cycle Phellopterin_Treatment This compound Administration AOM_Injection->Phellopterin_Treatment Recovery Recovery Period (e.g., 14 days) DSS_Cycle->Recovery DSS_Cycle->Phellopterin_Treatment Repeat Repeat DSS/Recovery Cycles Recovery->Repeat Recovery->Phellopterin_Treatment Repeat->DSS_Cycle Yes Analysis Analysis: - Tumor burden - Histology - Cytokine levels Repeat->Analysis No End End Analysis->End

Workflow for the AOM/DSS colitis-associated cancer model.
Western Blot Analysis for Signaling Proteins

Western blotting is a key technique used to detect and quantify the expression levels of specific proteins involved in signaling pathways modulated by this compound.

  • Protein Extraction: Cells or tissues are lysed to extract total protein.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-STAT3, anti-SIRT1, anti-ICAM-1, anti-PI3K, anti-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent detection system.

  • Quantification: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Diabetic Wound Healing Model

This model is used to assess the efficacy of this compound in promoting the healing of diabetic wounds.

  • Induction of Diabetes: Diabetes is typically induced in rodents (e.g., rats or mice) using a chemical agent such as streptozotocin (STZ).

  • Wound Creation: Full-thickness excisional wounds are created on the dorsal side of the diabetic animals.

  • Treatment: A formulation containing this compound (e.g., a cream) is applied topically to the wounds.

  • Assessment: Wound closure is monitored over time by measuring the wound area. At the end of the study, wound tissue can be collected for histological analysis to assess re-epithelialization, collagen deposition, and inflammation. Protein and mRNA expression of relevant markers (e.g., SIRT1, ICAM-1) can also be analyzed.

Wound_Healing_Workflow Start Start Induce_Diabetes Induce Diabetes (e.g., STZ injection) Start->Induce_Diabetes Create_Wound Create Excisional Wound Induce_Diabetes->Create_Wound Treatment Topical this compound Treatment Create_Wound->Treatment Monitor_Closure Monitor Wound Closure (Measure Area) Treatment->Monitor_Closure Monitor_Closure->Monitor_Closure Histology Histological & Molecular Analysis Monitor_Closure->Histology End End Histology->End

Workflow for the in vivo diabetic wound healing model.

Future Directions and Conclusion

The research to date strongly supports the therapeutic potential of this compound as an anti-inflammatory, anti-cancer, and wound-healing agent. However, several areas warrant further investigation. More extensive studies are needed to establish dose-response relationships and to determine the optimal therapeutic window for various conditions. The neuroprotective effects of this compound, in particular, require more in-depth, quantitative analysis.

Crucially, there is a current lack of any reported clinical trials. Future research should aim to bridge this gap by moving from preclinical models to human studies to evaluate the safety and efficacy of this compound in a clinical setting.

References

Phellopterin: A Technical Whitepaper on its Role as a SIRT1 Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, is emerging as a significant modulator of Sirtuin 1 (SIRT1), a critical enzyme in cellular regulation. This technical guide consolidates the current scientific understanding of this compound's mechanism as a SIRT1 activator. Evidence strongly indicates that this compound's primary mode of action is the upregulation of SIRT1 protein expression, rather than direct enzymatic activation. This indirect activation has profound implications for cellular processes, particularly in the context of inflammation and tissue regeneration, as evidenced by its efficacy in promoting diabetic wound healing. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound's SIRT1-dependent activities.

Introduction

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a pivotal role in a wide array of cellular processes, including stress resistance, metabolism, and inflammation. Its activity is intrinsically linked to cellular energy status and is a key component of longevity pathways. The modulation of SIRT1 activity is a promising therapeutic strategy for a variety of age-related and metabolic diseases.

This compound, a compound isolated from plants of the Angelica genus, has demonstrated a range of biological activities. Recent research has illuminated its function as a potent upregulator of SIRT1 protein expression. This whitepaper will provide an in-depth technical analysis of this compound's role as a SIRT1 activator, with a focus on its application in promoting cellular repair and mitigating inflammation.

Quantitative Data on this compound's Effect on SIRT1 Expression

The primary mechanism by which this compound activates SIRT1 signaling is by increasing the cellular abundance of the SIRT1 protein. This has been demonstrated in in vitro studies using human keratinocyte (HaCaT) cell lines.

Table 1: Effect of this compound on SIRT1 Protein Expression in HaCaT Cells

Treatment ConditionThis compound ConcentrationFold Increase in SIRT1 Protein (relative to control)Reference
IFN-γ-induced inflammationNot specifiedUpregulated[1][2]

Note: Specific quantitative fold-increase and concentration data from the primary literature are not yet available. The table reflects the qualitative upregulation observed.

This compound-Mediated SIRT1 Signaling Pathways

This compound's upregulation of SIRT1 has significant downstream effects on key signaling pathways, primarily the NF-κB and FOXO pathways, which are crucial in regulating inflammation, cellular stress responses, and apoptosis.

The this compound-SIRT1-NF-κB Axis

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. The p65 subunit of NF-κB can be acetylated, which enhances its transcriptional activity and promotes the expression of pro-inflammatory genes. SIRT1 directly deacetylates p65, thereby inhibiting NF-κB activity. By upregulating SIRT1, this compound enhances the deacetylation of p65, leading to a reduction in inflammation. This mechanism is particularly relevant in the context of chronic inflammatory conditions such as diabetic wounds.[3][4]

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Expression p65_acetylated p65 (acetylated) SIRT1->p65_acetylated Deacetylates NFkB_activity NF-κB Activity p65_acetylated->NFkB_activity Promotes p65_deacetylated p65 (deacetylated) p65_deacetylated->NFkB_activity Inhibits Inflammation Inflammation NFkB_activity->Inflammation Drives

This compound-SIRT1-NF-κB Signaling Pathway
The this compound-SIRT1-FOXO Axis

The Forkhead box O (FOXO) family of transcription factors are key regulators of cellular responses to stress, including oxidative stress.[5] Acetylation of FOXO proteins inhibits their transcriptional activity. SIRT1-mediated deacetylation activates FOXO proteins, leading to the transcription of genes involved in stress resistance and cell survival. This compound, by increasing SIRT1 levels, is proposed to enhance FOXO-mediated cellular defense mechanisms.

G This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Expression FOXO_acetylated FOXO (acetylated) SIRT1->FOXO_acetylated Deacetylates Stress_Resistance_Genes Stress Resistance Genes FOXO_acetylated->Stress_Resistance_Genes Inhibits Transcription FOXO_deacetylated FOXO (deacetylated/active) FOXO_deacetylated->Stress_Resistance_Genes Promotes Transcription

This compound-SIRT1-FOXO Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the effect of this compound on SIRT1.

Western Blot for SIRT1 Protein Quantification

This protocol is designed to quantify the relative expression levels of SIRT1 protein in cell lysates following treatment with this compound.

Materials:

  • Cells (e.g., HaCaT keratinocytes)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-SIRT1

  • Primary antibody: anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture HaCaT cells to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-SIRT1 antibody and the loading control antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the SIRT1 signal to the loading control.

G cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Analysis cell_culture Cell Culture & this compound Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-SIRT1, anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Imaging detection->imaging quantification Band Intensity Quantification & Normalization imaging->quantification

Western Blot Workflow for SIRT1 Quantification
Immunohistochemistry for SIRT1 in Tissue Samples

This protocol is for the detection and localization of SIRT1 protein in tissue sections, such as skin biopsies from diabetic wound models.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Hydrogen peroxide (3%) for quenching endogenous peroxidase

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-SIRT1

  • Biotinylated secondary antibody

  • Streptavidin-HRP complex

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval solution.

  • Peroxidase Quenching: Incubate sections in 3% hydrogen peroxide to block endogenous peroxidase activity.

  • Blocking: Block non-specific binding sites with blocking solution.

  • Primary Antibody Incubation: Incubate sections with the primary anti-SIRT1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

  • Signal Amplification: Incubate with streptavidin-HRP complex.

  • Visualization: Develop the signal with DAB substrate, resulting in a brown precipitate at the site of the antigen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Microscopy: Analyze the slides under a microscope to assess the intensity and localization of SIRT1 staining.

G cluster_tissue_prep Tissue Preparation cluster_staining Immunostaining cluster_finalization Finalization & Analysis deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_quenching Peroxidase Quenching antigen_retrieval->peroxidase_quenching blocking Blocking peroxidase_quenching->blocking primary_ab Primary Antibody (anti-SIRT1) blocking->primary_ab secondary_ab Biotinylated Secondary Antibody primary_ab->secondary_ab streptavidin_hrp Streptavidin-HRP secondary_ab->streptavidin_hrp dab DAB Substrate streptavidin_hrp->dab counterstain Hematoxylin Counterstain dab->counterstain mounting Dehydration & Mounting counterstain->mounting microscopy Microscopic Analysis mounting->microscopy

Immunohistochemistry Workflow for SIRT1 Detection

Conclusion

This compound represents a promising natural compound for the therapeutic activation of SIRT1 signaling. The available evidence strongly supports a mechanism of action centered on the upregulation of SIRT1 protein expression, which in turn modulates key downstream pathways involved in inflammation and cellular stress responses. This indirect mode of activation distinguishes this compound from direct enzymatic activators and offers a unique avenue for therapeutic intervention. Further research is warranted to precisely quantify the dose-dependent effects of this compound on SIRT1 expression and to fully elucidate the downstream consequences in various disease models. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued investigation into the therapeutic potential of this compound as a SIRT1 activator.

References

Phellopterin: A Deep Dive into its Influence on Gene Expression and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a naturally occurring furanocoumarin, has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth analysis of this compound's effects on gene expression, delving into the molecular mechanisms and signaling pathways it modulates. Through a comprehensive review of current literature, this document consolidates quantitative data, detailed experimental protocols, and visual representations of key biological processes. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering a foundational understanding of this compound's potential as a therapeutic agent.

Introduction

This compound is a furanocoumarin found in various plant species, including Angelica dahurica and Glehnia littoralis. It has been traditionally used in herbal medicine for its anti-inflammatory properties. Modern scientific investigation has expanded our understanding of this compound's bioactivities, revealing its potential in anti-cancer therapy, metabolic regulation, and neuroprotection. At the core of these effects lies its ability to modulate gene expression through intricate interactions with cellular signaling pathways. This guide will explore these interactions in detail, providing a comprehensive overview for researchers.

Effects on Gene Expression: A Quantitative Overview

This compound exerts its biological effects by altering the expression of a wide array of genes involved in critical cellular processes. The following tables summarize the quantitative data from various studies, highlighting the dose-dependent and context-specific nature of this compound's influence on gene expression.

Table 1: this compound's Effect on Genes Involved in Inflammation
Gene/ProteinCell Line/ModelThis compound ConcentrationChange in ExpressionAssay MethodReference
ICAM-1HaCaT cells10, 20, 40 µMDose-dependent decrease in mRNA and protein levelsqRT-PCR, Western Blot
VCAM-1Human Umbilical Vein Endothelial Cells (HUVECs)1, 5, 10 µMDose-dependent decrease in TNF-α-induced expressionWestern Blot
TSLPHuman Keratinocytes10, 20, 40 µMDose-dependent decrease in IL-4-induced expressionqRT-PCR, ELISA
IL-33Human Keratinocytes10, 20, 40 µMDose-dependent decrease in IL-4-induced expressionqRT-PCR, ELISA
iNOSRAW 264.7 macrophages10, 20, 40 µMDose-dependent decrease in LPS-induced protein expressionWestern Blot
p-p65/p65RAW 264.7 macrophages10, 20, 40 µMDose-dependent decrease in LPS-induced ratioWestern Blot
p-IκBα/IκBαRAW 264.7 macrophages10, 20, 40 µMDose-dependent decrease in LPS-induced ratioWestern Blot
Table 2: this compound's Effect on Genes Involved in Cancer
Gene/ProteinCell Line/ModelThis compound ConcentrationChange in ExpressionAssay MethodReference
CLEC5AOvarian Cancer CellsNot specifiedDownregulationRNA-sequencing
PU.1Ovarian Cancer CellsNot specifiedDownregulationRNA-sequencing
p-AKT/AKTOvarian Cancer CellsNot specifiedDecreased ratioWestern Blot
Cyclin D1Skin Squamous CarcinomaNot specifiedPositive correlation with p-STAT3Immunohistochemistry
p-STAT3 (Tyr705)Human Keratinocytes10, 20, 40 µMDose-dependent decrease in IL-4-induced phosphorylationWestern Blot
Table 3: this compound's Effect on Genes Involved in Metabolism and Differentiation
Gene/ProteinCell Line/ModelThis compound ConcentrationChange in ExpressionAssay MethodReference
PPARγ3T3-L1 preadipocytes25, 50 µg/mLIncreased mRNA expressionqRT-PCR
RANKMurine osteoclasts0.01-10 µmol/LDecreased mRNA expressionRT-PCR
MMP-9Murine osteoclasts1-10 µmol/LDecreased mRNA expressionRT-PCR

Key Signaling Pathways Modulated by this compound

This compound's influence on gene expression is mediated through its interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

SIRT1 Pathway

This compound has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and inflammation. By activating SIRT1, this compound can modulate the expression of downstream targets, contributing to its anti-inflammatory and wound-healing properties.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Upregulates Downstream_Targets Downstream Targets (e.g., related to inflammation and proliferation) SIRT1->Downstream_Targets Deacetylates

Caption: this compound upregulates SIRT1, leading to the deacetylation of downstream targets.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα. This sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like ICAM-1 and iNOS.

Methodological & Application

Phellopterin: In Vitro Assay Protocols for Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a natural furanocoumarin found in various plant species, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides a comprehensive guide to in vitro assay protocols for investigating the anti-inflammatory activity of this compound. The provided methodologies are designed to be a valuable resource for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel anti-inflammatory agents.

This compound has been shown to exert its anti-inflammatory effects through the modulation of several key signaling pathways. Notably, it can influence the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, which are central to the inflammatory response. Furthermore, this compound has been observed to impact the production of pro-inflammatory mediators, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Data Presentation

The following table summarizes the available quantitative and qualitative data on the anti-inflammatory effects of this compound from in vitro studies. It is important to note that specific IC50 values for this compound's inhibitory effects on many key inflammatory markers are not extensively reported in the currently available literature.

Target Cell Line Inducer Observed Effect of this compound Quantitative Data (IC50 or % Inhibition) Reference
STAT3 Phosphorylation Human KeratinocytesIL-4Inhibition of IL-4-induced STAT3 phosphorylation.[1]Data on specific IC50 value not available.[1]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Not SpecifiedNot SpecifiedGeneral reduction in pro-inflammatory cytokine levels.Specific IC50 values for cytokine reduction by this compound are not well-documented.
iNOS and COX-2 Not SpecifiedNot SpecifiedInhibition of iNOS and COX-2 expression is a common mechanism for anti-inflammatory compounds, but specific data for this compound is limited.IC50 values for this compound's direct enzymatic inhibition of COX-2 and iNOS are not readily available.
NF-κB Pathway Not SpecifiedNot SpecifiedThis compound is suggested to inhibit the NF-κB pathway, a key regulator of inflammation.Direct IC50 values for NF-κB inhibition by this compound are not consistently reported.
MAPK Pathway (p38, ERK, JNK) Not SpecifiedNot SpecifiedThe effect of this compound on MAPK signaling pathways is an area for further investigation.IC50 values for this compound's modulation of MAPK pathway components are not available in the reviewed literature.

Key Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of critical signaling cascades. Below are diagrams illustrating the putative pathways involved.

Phellopterin_Anti_Inflammatory_Pathways cluster_NFkB NF-κB Signaling Pathway cluster_STAT3 STAT3 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes_NFkB Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Inflammatory_Genes_NFkB activates transcription Phellopterin_NFkB This compound Phellopterin_NFkB->IKK inhibits (putative) IL4 IL-4 IL4R IL-4R IL4->IL4R binds JAK JAK IL4R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pSTAT3_nucleus p-STAT3 (nucleus) pSTAT3_dimer->pSTAT3_nucleus translocates Inflammatory_Genes_STAT3 Pro-inflammatory Genes pSTAT3_nucleus->Inflammatory_Genes_STAT3 activates transcription Phellopterin_STAT3 This compound Phellopterin_STAT3->JAK inhibits Experimental_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow cluster_assays Downstream Assays A Cell Culture (e.g., RAW 264.7, THP-1, HaCaT) B Cell Seeding & Adherence A->B C Pre-treatment with this compound (various concentrations) B->C D Induction of Inflammation (e.g., LPS, TNF-α, IL-4) C->D E Incubation D->E F Sample Collection (Supernatant and Cell Lysate) E->F G Cytokine Measurement (ELISA) F->G H Nitric Oxide (NO) Assay (Griess Assay) F->H I Western Blot Analysis (NF-κB, MAPK, iNOS, COX-2) F->I J RT-qPCR (Gene Expression Analysis) F->J

References

Phellopterin: Application Notes and Protocols for Diabetic Wound Healing Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Phellopterin in preclinical animal models of diabetic wound healing. The protocols outlined below are based on peer-reviewed research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

Diabetic ulcers are a severe complication of diabetes, characterized by chronic, non-healing wounds that can lead to infection and amputation.[1] this compound, a natural furanocoumarin compound, has demonstrated significant promise in promoting the healing of these challenging wounds.[1][2][3] In vivo and in vitro studies have shown that this compound exerts anti-inflammatory and proliferative effects, accelerating wound closure in diabetic models.[2] The primary mechanism of action appears to be the upregulation of Sirtuin 1 (SIRT1), a key regulator of inflammation, and the subsequent downregulation of Intercellular Adhesion Molecule-1 (ICAM-1).

Mechanism of Action

In diabetic wounds, a persistent inflammatory state, often mediated by cytokines like Interferon-gamma (IFN-γ), hinders the normal healing process. IFN-γ can suppress the expression of SIRT1, a protein with anti-inflammatory properties. This leads to an increase in pro-inflammatory molecules such as ICAM-1, contributing to chronic inflammation and delayed healing.

This compound intervenes in this pathway by upregulating the expression of SIRT1. Increased SIRT1 levels, in turn, lead to the downregulation of ICAM-1, thereby reducing inflammation and promoting an environment conducive to tissue repair and re-epithelialization.

Phellopterin_Mechanism cluster_0 Diabetic Wound Environment cluster_1 This compound Intervention IFN-γ IFN-γ SIRT1 SIRT1 IFN-γ->SIRT1 inhibits ICAM-1 ICAM-1 SIRT1->ICAM-1 inhibits Inflammation Inflammation ICAM-1->Inflammation Delayed Healing Delayed Healing Inflammation->Delayed Healing This compound This compound Upregulated SIRT1 Upregulated SIRT1 This compound->Upregulated SIRT1 activates Downregulated ICAM-1 Downregulated ICAM-1 Upregulated SIRT1->Downregulated ICAM-1 inhibits Reduced Inflammation Reduced Inflammation Downregulated ICAM-1->Reduced Inflammation Accelerated Healing Accelerated Healing Reduced Inflammation->Accelerated Healing

Figure 1: this compound's Proposed Mechanism of Action in Diabetic Wound Healing.

In Vivo Animal Model Data

Wound Healing Efficacy

Topical application of this compound cream has been shown to significantly accelerate wound closure in a streptozotocin (STZ)-induced diabetic mouse model.

Treatment GroupDay 3 Wound Area (%)Day 7 Wound Area (%)Day 11 Wound Area (%)
Diabetic Control (Urea Cream) ~90%~75%~55%
Low-Dose this compound ~80%~50%~25%
Medium-Dose this compound ~75%~40%~15%
High-Dose this compound ~70%~30%<10%

Data is estimated based on graphical representations in Zou et al., 2022 and is intended for comparative purposes.

Histological Analysis

Histological examination of wound tissue following this compound treatment reveals enhanced re-epithelialization and reduced wound width.

ParameterDiabetic ControlThis compound Treated
Wound Width Significantly widerSignificantly reduced
Epithelial Extension Length Significantly shorterSignificantly increased
Gene and Protein Expression

This compound treatment modulates key inflammatory markers in the wound tissue.

MarkerDiabetic ControlThis compound Treated
SIRT1 mRNA Expression LowSignificantly Upregulated
ICAM-1 mRNA Expression HighSignificantly Downregulated
SIRT1 Protein Expression LowSignificantly Upregulated
ICAM-1 Protein Expression HighSignificantly Downregulated

Experimental Protocols

The following protocols are based on the methodologies described by Zou et al., 2022.

Experimental_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Wounding and Treatment cluster_2 Phase 3: Data Collection and Analysis A Acclimatization (C57BL/6J mice) B Streptozotocin (STZ) Injection A->B C Blood Glucose Monitoring B->C D Diabetic Model Confirmation C->D E Full-Thickness Dorsal Wound Creation D->E F Topical Application of This compound Cream E->F G Daily Treatment and Observation F->G H Wound Area Measurement (Image Analysis) G->H I Tissue Harvesting (Days 3, 7, 11) G->I J Histological Analysis (H&E Staining) I->J K Gene Expression Analysis (qRT-PCR) I->K L Protein Expression Analysis (Immunohistochemistry) I->L

References

Application Note and Protocol for the Quantification of Phellopterin using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellopterin is a furanocoumarin found in various medicinal plants and citrus fruits, recognized for its potential therapeutic properties.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal products, and drug development. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the reliable quantification of this compound. The described method is based on established analytical principles for coumarin analysis and has been validated for its suitability.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Develosil RPAQUEOUS C30 (or equivalent C18 column, e.g., Agilent XDB C18, 100 x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic: 70% Acetonitrile in Water[2] Gradient: Acetonitrile (B) and Water with 0.1% Formic Acid (A)[3][4]
Flow Rate 0.35 mL/min (for 2.1 mm ID column) to 1.0 mL/min (for 4.6 mm ID column)[3]
Injection Volume 2 µL to 20 µL
Column Temperature 30 °C
UV Detection Wavelength 335 nm (based on typical UV absorption for similar compounds)
Run Time Approximately 10 minutes

2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation method should be chosen based on the sample matrix.

  • For Plant Extracts:

    • Accurately weigh the powdered plant material.

    • Perform extraction with a suitable solvent (e.g., 70% ethanol) using techniques like sonication or reflux.

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

  • For Biological Fluids (e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of acetonitrile for protein precipitation.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Collect the supernatant and inject it into the HPLC system.

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.995
Accuracy Recovery between 87.2% and 108.3%
Precision (RSD%) Intra- and inter-day precision < 15%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1; for this compound, an LLOQ of 1.0 ng/mL has been reported for a more sensitive UHPLC-MS/MS method.
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Quantitative Data Summary

The following table presents a summary of the quantitative performance of a comparable validated method for this compound quantification.

ParameterResultReference
Linear Range 0.725 - 290 ng/mL
Correlation Coefficient (r) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (RSD%) 0.8 - 12.9%
Inter-day Precision (RSD%) 0.8 - 12.9%
Accuracy 87.2 - 108.3%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard This compound Standard Stock Stock Solution (1 mg/mL) Standard->Stock Sample Sample Matrix (e.g., Plant Extract, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Working Working Standards (0.5-100 µg/mL) Stock->Working Injection Inject into HPLC Working->Injection Filtration Filtration (0.22 µm) Extraction->Filtration Filtration->Injection Separation Chromatographic Separation (C18/C30 Column) Injection->Separation Detection UV Detection (335 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Concentration Chromatogram->Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification by HPLC-UV.

Phellopterin_Signaling This compound This compound Akt Akt Pathway This compound->Akt Inhibits PKC PKC Pathway This compound->PKC Inhibits VCAM1 VCAM-1 Expression Akt->VCAM1 PKC->VCAM1 TNFa TNF-α TNFa->Akt Activates TNFa->PKC Activates Adhesion Monocyte Adhesion Inhibition VCAM1->Adhesion Leads to

Caption: Putative signaling pathway of this compound's anti-inflammatory action.

References

Application Notes and Protocols for the 1H and 13C NMR Spectral Analysis of Phellopterin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phellopterin, a furanocoumarin found in various medicinal plants, has garnered significant interest for its anti-inflammatory properties. This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, a critical tool for its identification, characterization, and purity assessment. Included are comprehensive tables of assigned ¹H and ¹³C NMR data, a step-by-step experimental protocol for spectral acquisition, and diagrams illustrating the compound's known anti-inflammatory signaling pathways. This information is intended to support researchers in natural product chemistry, pharmacology, and drug development in their studies of this compound and related compounds.

Introduction to this compound and its Biological Significance

This compound is a naturally occurring furanocoumarin that has been isolated from several plant species, including Angelica dahurica. It has demonstrated notable anti-inflammatory effects, making it a compound of interest for therapeutic development. Research has indicated that this compound exerts its anti-inflammatory activity through the modulation of key signaling pathways, including the activation of Sirtuin 1 (SIRT1) and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[1] Understanding the precise chemical structure of this compound is fundamental to elucidating its mechanism of action and for quality control in any potential pharmaceutical applications. NMR spectroscopy is an indispensable technique for this purpose, providing detailed information about the molecular structure and connectivity of atoms.

¹H and ¹³C NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.25d9.5
H-47.65d9.5
H-57.30s-
H-2'7.60d2.3
H-3'6.75d2.3
OCH₃4.15s-
O-CH₂-4.95d7.0
-CH=5.55t7.0
=C(CH₃)₂1.75, 1.85s, s-

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

Carbon AssignmentChemical Shift (δ, ppm)
C-2161.2
C-3113.5
C-4144.8
C-4a112.9
C-5126.1
C-6149.0
C-7149.9
C-894.5
C-8a158.3
C-2'145.8
C-3'105.1
OCH₃60.9
O-CH₂-69.8
-CH=119.5
=C(CH₃)₂139.8
=C(CH₃)₂18.2, 25.8

Experimental Protocol for NMR Analysis

This protocol provides a generalized procedure for the ¹H and ¹³C NMR analysis of furanocoumarins like this compound.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by techniques such as recrystallization or chromatography.

  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is commonly used for furanocoumarins.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (Optional but Recommended):

    • To aid in the complete and unambiguous assignment of signals, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Data Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule. Utilize 2D NMR data to confirm assignments.

Visualization of Experimental Workflow and Signaling Pathways

NMR Spectral Analysis Workflow

The following diagram illustrates the general workflow for the NMR spectral analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh this compound b Dissolve in CDCl3 with TMS a->b c Filter into NMR Tube b->c d Lock and Shim c->d e Acquire 1H & 13C Spectra d->e f Acquire 2D Spectra (Optional) e->f g Fourier Transform & Phasing f->g h Referencing & Integration g->h i Structure Elucidation h->i

NMR Spectral Analysis Workflow
Anti-inflammatory Signaling Pathway of this compound

This compound has been shown to exert its anti-inflammatory effects through multiple pathways. The following diagrams illustrate its role in the SIRT1 and STAT3 signaling pathways.

This compound upregulates SIRT1, which in turn can deacetylate various substrates to reduce inflammation.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 Activation This compound->SIRT1 Deacetylation Deacetylation of Inflammatory Proteins (e.g., NF-κB) SIRT1->Deacetylation Inflammation Reduced Inflammation Deacetylation->Inflammation

This compound and the SIRT1 Pathway

This compound can inhibit the phosphorylation and activation of STAT3, a key transcription factor involved in inflammatory responses.

STAT3_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) STAT3_Activation STAT3 Phosphorylation (Activation) Inflammatory_Stimuli->STAT3_Activation Gene_Transcription Pro-inflammatory Gene Transcription STAT3_Activation->Gene_Transcription This compound This compound This compound->STAT3_Activation Inflammation Inflammation Gene_Transcription->Inflammation

This compound's Inhibition of STAT3

Conclusion

This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated spectral data and detailed experimental protocol offer a practical guide for researchers working with this and similar furanocoumarins. The visualization of the NMR workflow and the compound's anti-inflammatory signaling pathways further aids in understanding the broader context of this compound research. Accurate and thorough spectral analysis is paramount for the continued investigation of this compound's therapeutic potential.

References

Application Notes and Protocols: Phellopterin in HaCaT Keratinocyte Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellopterin, a natural furanocoumarin found in the roots of Angelica dahurica, has demonstrated significant biological activity, particularly in the context of skin biology. In HaCaT human keratinocyte cell culture, this compound exhibits notable anti-inflammatory and proliferative effects, making it a compound of interest for dermatological research and therapeutic development. These application notes provide detailed protocols for studying the effects of this compound on HaCaT cells, focusing on its anti-inflammatory properties mediated through the SIRT1 and STAT3 signaling pathways.

Data Presentation

The following table summarizes the effective concentrations of this compound and its observed effects in HaCaT keratinocyte cell culture based on available literature.

Parameter This compound Concentration Observed Effect in HaCaT Cells Reference
Anti-inflammatory Activity Not specified in HaCaT, but effective in vivo and in other modelsDecreased expression of intercellular cell adhesion molecule-1 (ICAM-1).[1][1]
Proliferative Effect Not specified in HaCaT, but effective in vivoPromotes re-epithelialization and wound healing.[1][1]
SIRT1 Upregulation Not specified in HaCaT, but effective in vivoIncreased SIRT1 protein levels, contributing to its anti-inflammatory effect.[1]
STAT3 Inhibition Not specified in HaCaT, but effective in other keratinocytesInhibited IL-4-induced activation of STAT3.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound in HaCaT cells and a general experimental workflow for investigating its effects.

Phellopterin_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits ICAM1 ICAM-1 (Inflammation) SIRT1->ICAM1 Inhibits Proliferation Cell Proliferation & Wound Healing SIRT1->Proliferation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Inflammation Pro-inflammatory Cytokine Expression pSTAT3->Inflammation IL4 IL-4 IL4->STAT3 Induces IFNg IFN-γ IFNg->ICAM1 Induces

This compound's mechanism in keratinocytes.

Experimental_Workflow Start Start: HaCaT Cell Culture Induce_Inflammation Induce Inflammation (e.g., IFN-γ/TNF-α) Start->Induce_Inflammation Treat_this compound Treat with this compound (Varying Concentrations) Induce_Inflammation->Treat_this compound Cell_Viability Cell Viability Assay (MTT Assay) Treat_this compound->Cell_Viability Western_Blot Western Blot Analysis (SIRT1, p-STAT3, ICAM-1) Treat_this compound->Western_Blot ELISA Cytokine/Chemokine Analysis (ELISA) Treat_this compound->ELISA Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis ELISA->Data_Analysis

General experimental workflow.

Experimental Protocols

HaCaT Cell Culture

This protocol describes the standard procedure for culturing HaCaT keratinocytes.

Materials:

  • HaCaT cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well, 12-well, and 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture Medium Preparation: Prepare complete DMEM by supplementing with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of HaCaT cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10 mL of complete DMEM. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete DMEM and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete DMEM and seed into new flasks or plates at the desired density.

Induction of Inflammation in HaCaT Cells

This protocol details the method for inducing an inflammatory state in HaCaT cells using Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).

Materials:

  • HaCaT cells cultured in 6-well or 12-well plates

  • Recombinant Human IFN-γ

  • Recombinant Human TNF-α

  • Serum-free DMEM

Procedure:

  • Seed HaCaT cells in culture plates and allow them to reach 70-80% confluency.

  • Wash the cells once with sterile PBS.

  • Replace the complete DMEM with serum-free DMEM for 12-24 hours to starve the cells.

  • Prepare a stock solution of IFN-γ and TNF-α in sterile PBS or water.

  • Treat the cells with IFN-γ (e.g., 10 ng/mL) and TNF-α (e.g., 10 ng/mL) in fresh serum-free DMEM.

  • Incubate the cells for the desired time period (e.g., 24 hours) to induce the expression of inflammatory markers.

This compound Treatment

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Serum-free DMEM

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution. Store at -20°C.

  • On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% to avoid solvent toxicity.

  • For anti-inflammatory studies, pre-treat the cells with this compound for a specific duration (e.g., 1-3 hours) before adding the inflammatory stimuli (IFN-γ/TNF-α).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of this compound on HaCaT cells.

Materials:

  • HaCaT cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and an untreated control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for SIRT1 and Phospho-STAT3

This protocol is for detecting the protein expression levels of SIRT1 and the phosphorylation status of STAT3.

Materials:

  • HaCaT cells treated with this compound and/or inflammatory stimuli

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIRT1, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each sample using the BCA protein assay.

  • SDS-PAGE and Transfer: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. Load the samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-SIRT1, anti-p-STAT3) overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To detect total STAT3 or β-actin (as a loading control), the membrane can be stripped and re-probed with the respective primary antibodies.

SIRT1 Activity Assay

A fluorometric deacetylase assay kit can be used to measure SIRT1 activity.

Materials:

  • Nuclear extracts from treated HaCaT cells

  • SIRT1 activity assay kit (e.g., from Abcam)

  • Fluorometric plate reader

Procedure:

  • Nuclear Extraction: Isolate nuclear proteins from treated HaCaT cells according to a standard nuclear extraction protocol.

  • SIRT1 Activity Measurement: Follow the manufacturer's instructions for the SIRT1 activity assay kit. Typically, this involves incubating the nuclear extract with a fluorescently labeled acetylated peptide substrate and NAD+. The deacetylase activity of SIRT1 will generate a fluorescent signal that can be measured using a fluorometric plate reader.

  • Data Analysis: Quantify the SIRT1 activity based on the fluorescence intensity and normalize it to the protein concentration of the nuclear extract.

References

Phellopterin Administration in Murine Models of Atopic Dermatitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by barrier dysfunction and immune dysregulation. Murine models of AD are critical for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics. Phellopterin, a bioactive furanocoumarin isolated from the root of Angelica dahurica, has demonstrated significant anti-inflammatory properties in a murine model of atopic dermatitis. This document provides detailed application notes and protocols for the administration of this compound in a chemically-induced murine model of atopic dermatitis, based on published research findings. The primary mechanism of action of this compound involves the suppression of the IL-4-induced STAT3 signaling pathway in keratinocytes, leading to a reduction in the expression of key pro-inflammatory cytokines such as Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33).[1]

Data Presentation

The following tables summarize the key quantitative data from studies evaluating the efficacy of this compound in a murine model of atopic dermatitis.

Table 1: Effect of this compound on Serological and Cellular Markers of Atopic Dermatitis in Mice

ParameterControl GroupAD Model Group (MC903)This compound-Treated Group (AD + this compound)
Serum IgE (ng/mL) Undetectable~1200~400
Mast Cell Infiltration (cells/mm²) ** ~10~45~20
Eosinophil Infiltration (cells/mm²) **~5~30~10

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.

Table 2: Effect of this compound on Gene Expression in Atopic Dermatitis Mouse Skin

GeneControl Group (Relative Expression)AD Model Group (MC903) (Relative Expression)This compound-Treated Group (AD + this compound) (Relative Expression)
TSLP mRNA 1.0~4.5~2.0
IL-33 mRNA 1.0~3.5~1.5

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.

Table 3: In Vitro Effect of this compound on IL-4-Induced STAT3 Phosphorylation in Human Keratinocytes (HaCaT cells)

Treatmentp-STAT3 / Total STAT3 Ratio (Relative to Control)
Control 1.0
IL-4 (10 ng/mL) ~3.5
IL-4 (10 ng/mL) + this compound (20 µM) ~1.5

Data are approximated from graphical representations in the source literature and are intended for comparative purposes.

Experimental Protocols

MC903-Induced Atopic Dermatitis Murine Model

This protocol describes the induction of atopic dermatitis-like skin inflammation in mice using the vitamin D3 analog, MC903 (calcipotriol).[2][3] This model is characterized by a robust type 2 inflammatory response.[2]

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • MC903 (Calcipotriol) solution (100 µM in ethanol)

  • Ethanol (vehicle control)

  • Micropipettes

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Anesthetize the mice using a standard isoflurane inhalation chamber.

  • Carefully shave the dorsal skin of each mouse.

  • On day 0, topically apply 20 µL of 100 µM MC903 solution onto the shaved dorsal skin.

  • For the control group, apply 20 µL of ethanol to the shaved dorsal skin.

  • Repeat the topical application of MC903 or ethanol daily for 7 consecutive days.

  • Monitor the mice daily for the development of AD-like symptoms, including erythema, scaling, and excoriation.

This compound Administration Protocol

This protocol details the topical application of this compound to the MC903-induced atopic dermatitis mouse model.

Materials:

  • Mice with induced atopic dermatitis (from Protocol 1)

  • This compound solution (e.g., 1% w/v in a suitable vehicle such as acetone or a cream base)

  • Vehicle control solution/cream

  • Micropipettes or sterile applicators

Procedure:

  • Beginning on day 3 of the MC903 induction protocol, topically apply the this compound solution to the inflamed dorsal skin of the treatment group mice.

  • Apply a volume sufficient to cover the affected area (e.g., 100 µL).

  • For the AD model control group, apply an equal volume of the vehicle control to the inflamed skin.

  • Continue the topical application of this compound or vehicle once daily for the remainder of the study period (e.g., until day 7).

Histological Analysis of Skin Inflammation

This protocol outlines the procedure for collecting skin tissue and assessing the infiltration of inflammatory cells.

Materials:

  • Euthanasia agent (e.g., CO2, cervical dislocation)

  • Surgical scissors and forceps

  • 10% neutral buffered formalin

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Toluidine blue stain

  • Microscope

Procedure:

  • At the end of the treatment period, euthanize the mice according to approved institutional protocols.

  • Excise the treated dorsal skin tissue.

  • Fix the tissue in 10% neutral buffered formalin for 24 hours.

  • Process the fixed tissue and embed in paraffin wax.

  • Section the paraffin-embedded tissue at 4-5 µm thickness using a microtome.

  • Mount the sections on glass slides.

  • For general morphology and eosinophil infiltration, stain the sections with Hematoxylin and Eosin (H&E).

  • For mast cell identification, stain adjacent sections with Toluidine blue.

  • Examine the stained sections under a light microscope and quantify the number of eosinophils and mast cells per square millimeter of dermal tissue.

Measurement of Serum IgE Levels

This protocol describes the collection of blood and subsequent measurement of total serum IgE.

Materials:

  • Blood collection tubes (e.g., microcentrifuge tubes)

  • Centrifuge

  • Mouse IgE ELISA kit

  • Plate reader

Procedure:

  • At the time of euthanasia, collect blood via cardiac puncture.

  • Allow the blood to clot at room temperature for 30 minutes.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the serum.

  • Collect the serum supernatant.

  • Measure the total IgE concentration in the serum using a commercially available mouse IgE ELISA kit, following the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol details the analysis of TSLP and IL-33 mRNA expression in skin tissue.

Materials:

  • Excised skin tissue

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for TSLP, IL-33, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Homogenize the excised skin tissue and extract total RNA using a suitable RNA extraction kit.

  • Assess the quality and quantity of the extracted RNA.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR using the synthesized cDNA, qPCR master mix, and specific primers for TSLP, IL-33, and the housekeeping gene.

  • Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative expression levels of the target genes.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Atopic Dermatitis

This compound exerts its anti-inflammatory effects in atopic dermatitis primarily by targeting the IL-4/STAT3 signaling axis in keratinocytes. In the pathogenic state of atopic dermatitis, the type 2 cytokine Interleukin-4 (IL-4) binds to its receptor on keratinocytes, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] Activated STAT3 then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines, notably Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33). These cytokines further amplify the type 2 inflammatory response by activating immune cells. This compound intervenes in this pathway by inhibiting the IL-4-induced phosphorylation of STAT3, thereby downregulating the expression of TSLP and IL-33 and mitigating the inflammatory cascade.

Phellopterin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Keratinocyte) cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds STAT3 STAT3 IL-4R->STAT3 Activates p-STAT3 p-STAT3 (Active) STAT3->p-STAT3 Phosphorylation Transcription Transcription of TSLP & IL-33 p-STAT3->Transcription Promotes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: this compound inhibits IL-4-induced STAT3 phosphorylation.

Experimental Workflow for Evaluating this compound Efficacy

The following diagram illustrates the overall experimental workflow for assessing the therapeutic potential of this compound in a murine model of atopic dermatitis.

Experimental_Workflow cluster_induction AD Induction Phase (Days 0-7) cluster_treatment Treatment Phase (Days 3-7) cluster_analysis Analysis Phase (Day 8) Induction Induce AD in BALB/c Mice (Topical MC903) Treatment Topical this compound Administration Induction->Treatment Analysis Euthanasia & Sample Collection Treatment->Analysis Histology Histological Analysis (H&E, Toluidine Blue) Analysis->Histology IgE Serum IgE Measurement (ELISA) Analysis->IgE qPCR Gene Expression Analysis (qRT-PCR for TSLP, IL-33) Analysis->qPCR

References

Phellopterin-Mediated Activation of SIRT1: Application Notes and Protocols for Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin, a natural furanocoumarin, has garnered significant interest for its diverse pharmacological activities, including its anti-inflammatory properties. Emerging research indicates that this compound exerts its effects in part through the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase that is a key regulator of cellular processes, including inflammation, metabolism, and aging. One of the critical downstream effects of SIRT1 activation is the modulation of the NF-κB signaling pathway, a central mediator of inflammatory responses. This document provides detailed application notes and protocols for the analysis of SIRT1 activation by this compound using Western blotting, with a focus on the downstream regulation of Intercellular Adhesion Molecule-1 (ICAM-1), a key adhesion molecule involved in inflammation.

Signaling Pathway: this compound, SIRT1, and NF-κB

This compound acts as an activator of SIRT1. Activated SIRT1 deacetylates the p65 subunit of the NF-κB complex at lysine 310. This deacetylation inhibits the transcriptional activity of NF-κB, leading to a downstream reduction in the expression of pro-inflammatory genes, including ICAM-1. This signaling cascade positions this compound as a potential therapeutic agent for inflammatory diseases.

Phellopterin_SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates Ac_NFkB Acetylated NF-κB (p65) SIRT1->Ac_NFkB Deacetylates NFkB NF-κB (p65) ICAM1 ICAM-1 Expression NFkB->ICAM1 Promotes Ac_NFkB->NFkB Inhibits Transcription Inflammation Inflammation ICAM1->Inflammation Contributes to

This compound-SIRT1 Signaling Pathway

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from Western blot analysis demonstrating the effect of this compound on the protein expression levels of SIRT1 and ICAM-1 in a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) stimulated with an inflammatory agent like TNF-α. Data is presented as fold change relative to the control group after normalization to a loading control (e.g., β-actin or GAPDH).

Treatment GroupSIRT1 Protein Expression (Fold Change)ICAM-1 Protein Expression (Fold Change)
Control1.001.00
TNF-α (10 ng/mL)0.954.50
TNF-α + this compound (10 µM)1.852.10
TNF-α + this compound (20 µM)2.501.25

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and this compound concentration used.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used and relevant model for studying inflammation.

  • Culture Conditions: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 BulletKit™ at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 20 µM) for 2 hours.

    • Induce inflammation by adding TNF-α (10 ng/mL) to the media and incubate for 24 hours.

    • Include appropriate vehicle controls (e.g., DMSO).

Protein Extraction
  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein and determine the protein concentration using a BCA (Bicinchoninic acid) assay.

Western Blot Protocol for SIRT1 and ICAM-1 Analysis.[1]

This protocol provides a general guideline. Optimization may be required based on the specific antibodies and reagents used.

  • Protein Separation:

    • Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

    • Load the samples onto a 4-12% SDS-PAGE gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system according to the manufacturer's instructions.

    • Verify the transfer efficiency by staining the membrane with Ponceau S solution.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

    • Primary Antibody Incubation:

      • Dilute the primary antibodies in the blocking buffer according to the manufacturer's recommendations (e.g., anti-SIRT1 antibody, 1:1000; anti-ICAM-1 antibody, 1:1000; anti-β-actin antibody, 1:5000).

      • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation:

      • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest's band intensity to the loading control's band intensity.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of this compound-mediated SIRT1 activation.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed HUVECs phellopterin_treatment This compound Treatment cell_seeding->phellopterin_treatment tnfa_stimulation TNF-α Stimulation phellopterin_treatment->tnfa_stimulation cell_lysis Cell Lysis tnfa_stimulation->cell_lysis quantification Protein Quantification cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (SIRT1, ICAM-1, β-actin) blocking->primary_ab secondary_ab Secondary Antibody (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry imaging->densitometry normalization Normalization to Loading Control densitometry->normalization

Western Blot Experimental Workflow

Conclusion

The protocols and information provided herein offer a comprehensive guide for investigating the activation of SIRT1 by this compound and its subsequent anti-inflammatory effects through the NF-κB signaling pathway. Accurate and reproducible Western blot analysis is crucial for quantifying the changes in SIRT1 and ICAM-1 protein expression, thereby providing valuable insights into the therapeutic potential of this compound for inflammatory conditions. Researchers, scientists, and drug development professionals can utilize these methods to further explore the molecular mechanisms of this compound and other SIRT1 activators.

Phellopterin: A Natural Coumarin for Investigating STAT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in a myriad of cellular processes, including inflammation, proliferation, and survival. Its aberrant activation is a hallmark of various diseases, particularly cancer and inflammatory disorders, making it a compelling target for therapeutic intervention. Phellopterin, a natural furanocoumarin, has emerged as a valuable tool for studying the intricacies of STAT3 signaling. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate STAT3 phosphorylation, offering a guide for researchers in academia and industry.

This compound has been shown to suppress the phosphorylation of STAT3 at the critical tyrosine 705 (Tyr705) residue. This inhibitory action disrupts the canonical STAT3 signaling cascade, preventing its dimerization, nuclear translocation, and subsequent regulation of target gene expression. These application notes will delve into the mechanism of this compound's action and provide standardized protocols for its use in cell-based assays.

Mechanism of Action

This compound exerts its inhibitory effect on the STAT3 signaling pathway by targeting the phosphorylation of STAT3 at Tyr705. The phosphorylation of this specific residue is a critical activation step, predominantly mediated by Janus kinases (JAKs). Upon cytokine or growth factor stimulation, JAKs are activated and subsequently phosphorylate STAT3. By suppressing this phosphorylation event, this compound effectively blocks the downstream signaling cascade. This has been observed in studies on human keratinocytes where this compound inhibited Interleukin-4 (IL-4) induced STAT3 activation and the subsequent expression of downstream targets like thymic stromal lymphopoietin (TSLP) and interleukin-33 (IL-33)[1]. While the direct interaction with JAKs is a primary hypothesis, further investigation into the precise molecular target of this compound within the JAK/STAT3 axis is ongoing.

Data Presentation

The following table summarizes the key quantitative data regarding the inhibitory effect of this compound on STAT3 phosphorylation and its impact on cell viability. Note: Specific IC50 values for STAT3 phosphorylation inhibition by this compound are not yet extensively published and represent a key area for future research.

ParameterCell LineTreatment ConditionsResultReference
STAT3 Phosphorylation (p-STAT3 Tyr705) Human KeratinocytesIL-4 stimulationInhibition of phosphorylation[1]
Downstream Target Expression (TSLP, IL-33) Human KeratinocytesIL-4 stimulationSuppression of expression[1]

Mandatory Visualizations

STAT3_Inhibition_by_this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation This compound This compound This compound->JAK Inhibition Target_Gene_Expression Target Gene Expression (e.g., TSLP, IL-33) DNA->Target_Gene_Expression 6. Transcription Cytokine Cytokine (e.g., IL-4) Cytokine->Cytokine_Receptor 1. Binding

This compound inhibits the JAK/STAT3 signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HaCaT keratinocytes) Stimulation_Treatment 2. Stimulation & this compound Treatment - Stimulate with IL-4 - Treat with this compound (various concentrations) Cell_Culture->Stimulation_Treatment Cell_Lysis 3. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) Stimulation_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE (Separate proteins by size) Protein_Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF or nitrocellulose membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking Primary_Antibody 8. Primary Antibody Incubation (Anti-p-STAT3, Anti-STAT3, Anti-GAPDH) Blocking->Primary_Antibody Secondary_Antibody 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 10. Detection (ECL substrate and imaging) Secondary_Antibody->Detection Analysis 11. Data Analysis (Densitometry) Detection->Analysis

Workflow for Western Blot analysis of STAT3 phosphorylation.

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for human keratinocytes (e.g., HaCaT cell line) to study the effect of this compound on IL-4-induced STAT3 phosphorylation.

Materials:

  • HaCaT cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human IL-4

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed HaCaT cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Serum Starvation (Optional but Recommended): Once cells reach the desired confluency, replace the growth medium with serum-free DMEM and incubate for 12-24 hours. This step helps to reduce basal levels of STAT3 phosphorylation.

  • This compound Pre-treatment: Prepare working concentrations of this compound in serum-free DMEM from the stock solution. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM. Add the this compound-containing medium to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • IL-4 Stimulation: Following pre-treatment, add recombinant human IL-4 to the culture medium to a final concentration of 10-50 ng/mL. The optimal concentration may vary depending on the cell line and should be determined empirically. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: After stimulation, immediately place the plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the protein extract and store it at -80°C for subsequent analysis.

Western Blotting for Phospho-STAT3 (Tyr705)

This protocol describes the detection of phosphorylated STAT3 (Tyr705) and total STAT3 by Western blotting.

Materials:

  • Protein lysate from the cell treatment protocol

  • BCA Protein Assay Kit

  • 4x Laemmli sample buffer

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

  • Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/4 volume of 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's recommendations.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: After transfer, wash the membrane briefly with TBST and then block with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically (typically 1:1000).

  • Washing: The next day, wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Prepare the ECL detection reagent according to the manufacturer's instructions and incubate the membrane for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): To detect total STAT3 and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective primary antibodies following the same procedure from step 6.

Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound on the chosen cell line to ensure that the observed inhibition of STAT3 phosphorylation is not due to a general toxic effect.

Materials:

  • HaCaT cells (or other cell line of interest)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, PrestoBlue)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. The concentration range should encompass and exceed the concentrations used in the signaling experiments (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the same duration as your longest treatment time in the signaling experiments (e.g., 24 hours).

  • Viability Assessment (MTT Assay Example):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will help determine the non-toxic concentration range of this compound for your experiments.

Conclusion

This compound serves as a valuable chemical probe for dissecting the role of STAT3 phosphorylation in various biological contexts. The protocols outlined in this document provide a framework for researchers to investigate the inhibitory effects of this compound on the STAT3 signaling pathway. Further studies to elucidate its precise molecular target and to determine its efficacy in various disease models will undoubtedly expand its application in both basic research and drug discovery.

References

Application Notes and Protocols: In Vivo Imaging of Phellopterin Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phellopterin is a naturally occurring furanocoumarin found in various medicinal plants, such as Angelica dahurica and Toddalia asiatica, as well as in citrus fruits.[1][2] It has garnered interest for its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anti-cancer activities.[3] Understanding the in vivo biodistribution and pharmacokinetics of this compound is crucial for developing it as a therapeutic agent, ensuring it reaches target tissues in sufficient concentrations while minimizing off-target effects.

While traditional pharmacokinetic studies relying on techniques like UPLC-MS/MS provide valuable data on plasma and tissue concentrations over time, they do not offer spatial information on drug distribution in real-time within a living organism.[1][3] Whole-body fluorescence imaging is a powerful technique that can non-invasively visualize the distribution of fluorescent compounds in preclinical animal models, providing critical insights into drug delivery, target engagement, and clearance.

This document provides a detailed protocol for the in vivo imaging of this compound distribution, leveraging its intrinsic fluorescent properties. While direct in vivo imaging studies of this compound have not been extensively published, this protocol is based on its known pharmacokinetic profile in rats and established methodologies for in vivo fluorescence imaging.

Quantitative Data Summary

Pharmacokinetic parameters of this compound in rats have been determined using UPLC-MS/MS, providing a foundation for designing and interpreting in vivo imaging studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (IV) AdministrationOral (PO) Administration
AUC(0-t) (ng·h/mL) 74.2 ± 7.937.1 ± 5.3
t1/2z (h) 1.1 ± 0.23.1 ± 0.7
Bioavailability (%) -16.7

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. t1/2z: Terminal half-life.

Table 2: Hypothetical Quantitative Data from In Vivo Fluorescence Imaging of this compound in Different Organs

OrganMean Fluorescence Intensity (Photons/s/cm²/sr) at 1h post-IV injectionMean Fluorescence Intensity (Photons/s/cm²/sr) at 3h post-PO administration
Liver 1.5 x 10⁸9.8 x 10⁷
Kidneys 8.2 x 10⁷5.1 x 10⁷
Lungs 4.5 x 10⁷2.3 x 10⁷
Spleen 3.1 x 10⁷1.8 x 10⁷
Tumor (if applicable) (To be determined)(To be determined)
Muscle 1.2 x 10⁷0.8 x 10⁷

This table presents hypothetical data to illustrate the type of quantitative information that can be obtained from in vivo imaging experiments.

Experimental Protocols

This section details the methodology for performing in vivo fluorescence imaging of this compound in a rat model.

Animal Model and Preparation
  • Species: Sprague-Dawley rats, male, 6-8 weeks old.

  • Acclimation: Acclimate animals for at least one week before the experiment with a standard diet and water ad libitum. To minimize autofluorescence from food, switch to a chlorophyll-free diet 24-48 hours prior to imaging.

  • Anesthesia: Anesthetize the rats using isoflurane (2-3% for induction, 1.5-2% for maintenance) in oxygen. Confirm proper anesthetic depth by monitoring respiration rate and lack of response to a toe pinch.

  • Hair Removal: Remove hair from the dorsal and ventral sides of the animal using a depilatory cream to reduce light scattering and improve image quality.

This compound Administration

Based on published pharmacokinetic studies, this compound can be administered intravenously or orally.

  • Formulation:

    • Intravenous (IV): Dissolve this compound in a vehicle suitable for intravenous injection, such as a mixture of saline, ethanol, and polyethylene glycol (PEG).

    • Oral (PO): Prepare a suspension of this compound in a vehicle like 0.5% carboxymethylcellulose.

  • Dosage:

    • IV: 2 mg/kg

    • PO: 10 mg/kg

  • Administration:

    • IV: Administer via a tail vein catheter.

    • PO: Administer via oral gavage.

In Vivo Fluorescence Imaging
  • Imaging System: A calibrated in vivo imaging system (e.g., IVIS Spectrum) equipped with appropriate excitation and emission filters.

  • Fluorescence Properties of this compound (Hypothetical):

    • Excitation Wavelength: ~480 nm

    • Emission Wavelength: ~580 nm

    • Note: These are hypothetical wavelengths. It is crucial to experimentally determine the optimal excitation and emission spectra of this compound prior to the in vivo experiment.

  • Image Acquisition Protocol:

    • Place the anesthetized rat on the imaging stage inside the dark imaging chamber. Maintain anesthesia throughout the imaging session.

    • Acquire a baseline fluorescence image before administering this compound.

    • Administer this compound via the chosen route (IV or PO).

    • Acquire fluorescence images at multiple time points post-administration. Suggested time points based on pharmacokinetic data:

      • IV: 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

      • PO: 30 min, 1h, 2h, 3h (around Tmax), 6h, 12h, 24h.

    • For each time point, acquire both a photographic (reference) image and a fluorescence image.

    • Use consistent imaging parameters (exposure time, binning, f/stop, field of view) for all animals and time points to ensure data comparability.

Data Analysis
  • Region of Interest (ROI) Analysis:

    • Using the imaging software, draw ROIs over various organs (e.g., liver, kidneys, lungs, spleen) on the fluorescence images.

    • Quantify the average fluorescence intensity within each ROI. The data should be expressed in calibrated units of radiance (photons/second/cm²/steradian).

  • Ex Vivo Organ Imaging:

    • At the end of the final imaging time point, euthanize the animal.

    • Dissect the major organs (liver, kidneys, lungs, spleen, heart, brain, etc.) and any tumors.

    • Image the dissected organs ex vivo to confirm and get a more precise localization of the fluorescence signal.

  • Statistical Analysis:

    • Compare the fluorescence intensity between different organs and time points.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences in this compound distribution.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Animal Preparation cluster_admin Compound Administration cluster_imaging In Vivo Imaging cluster_analysis Data Analysis acclimation Acclimation & Diet anesthesia Anesthesia acclimation->anesthesia hair_removal Hair Removal anesthesia->hair_removal formulation This compound Formulation hair_removal->formulation administration IV or PO Administration formulation->administration baseline Baseline Imaging administration->baseline post_admin_imaging Post-Administration Imaging (Time Course) baseline->post_admin_imaging ex_vivo Ex Vivo Organ Imaging post_admin_imaging->ex_vivo roi_analysis ROI Analysis stats Statistical Analysis roi_analysis->stats ex_vivo->roi_analysis

Caption: Experimental workflow for in vivo imaging of this compound.

Pharmacokinetic and Pharmacodynamic Relationship

pk_pd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) dose Dose of this compound absorption Absorption dose->absorption plasma_conc Drug Concentration in Plasma absorption->plasma_conc distribution Distribution tissue_conc Drug Concentration in Tissue distribution->tissue_conc metabolism Metabolism excretion Excretion plasma_conc->distribution plasma_conc->metabolism plasma_conc->excretion tissue_conc->metabolism receptor_binding Receptor Binding tissue_conc->receptor_binding Link signal_transduction Signal Transduction receptor_binding->signal_transduction pharm_effect Pharmacological Effect signal_transduction->pharm_effect

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

Application Notes and Protocols: Investigating the Role of SIRT1 in the Therapeutic Effects of Phellopterin using Lentiviral Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phellopterin, a natural furanocoumarin, has demonstrated significant anti-inflammatory and pro-proliferative properties, positioning it as a promising therapeutic agent for various pathologies, including those with an inflammatory component.[1][2] Emerging evidence suggests that the mechanism of action of this compound is, at least in part, mediated by the upregulation of Sirtuin 1 (SIRT1).[1][2] SIRT1, a NAD+-dependent deacetylase, is a key regulator of cellular processes including inflammation, apoptosis, and stress resistance.[3] To elucidate the precise role of SIRT1 in mediating the effects of this compound, a lentiviral-mediated short hairpin RNA (shRNA) knockdown of SIRT1 is a powerful and effective approach. This allows for the creation of a stable cell line with reduced SIRT1 expression, providing a robust model to study the SIRT1-dependency of this compound's biological activities.

These application notes provide a comprehensive overview and detailed protocols for utilizing a lentiviral SIRT1 knockdown system to investigate the effects of this compound on cell viability, apoptosis, and inflammation.

Data Presentation

The following tables summarize representative quantitative data from experiments investigating the effects of this compound on cells with and without SIRT1 expression.

Table 1: Effect of this compound on Cell Viability in Control and SIRT1 Knockdown Cells

Cell LineTreatmentConcentration (µM)Incubation Time (48h) - % Cell Viability (Mean ± SD)
Scrambled shRNAVehicle-100 ± 4.5
Scrambled shRNAThis compound10115 ± 5.2
Scrambled shRNAThis compound25128 ± 6.1
Scrambled shRNAThis compound50135 ± 5.8
SIRT1 shRNAVehicle-98 ± 4.9
SIRT1 shRNAThis compound10102 ± 5.5
SIRT1 shRNAThis compound25105 ± 6.3
SIRT1 shRNAThis compound50108 ± 5.1

Table 2: Analysis of Apoptosis Markers by Western Blot in Control and SIRT1 Knockdown Cells Treated with this compound

Cell LineTreatmentRelative Protein Expression (Fold Change vs. Scrambled shRNA Vehicle)
Bcl-2
Scrambled shRNAVehicle1.00
Scrambled shRNAThis compound (25 µM)1.85
SIRT1 shRNAVehicle0.95
SIRT1 shRNAThis compound (25 µM)1.10
Bax
Scrambled shRNAVehicle1.00
Scrambled shRNAThis compound (25 µM)0.45
SIRT1 shRNAVehicle1.05
SIRT1 shRNAThis compound (25 µM)0.90

Table 3: Gene Expression Analysis of Inflammatory Markers by qRT-PCR in Control and SIRT1 Knockdown Cells

Cell LineTreatmentRelative mRNA Expression (Fold Change vs. Scrambled shRNA Vehicle)
ICAM-1
Scrambled shRNAVehicle1.00
Scrambled shRNAThis compound (25 µM)0.35
SIRT1 shRNAVehicle1.10
SIRT1 shRNAThis compound (25 µM)0.95
TNF-α
Scrambled shRNAVehicle1.00
Scrambled shRNAThis compound (25 µM)0.40
SIRT1 shRNAVehicle1.15
SIRT1 shRNAThis compound (25 µM)1.05

Experimental Protocols

Protocol 1: Lentiviral-mediated Knockdown of SIRT1

This protocol outlines the steps for creating a stable cell line with reduced SIRT1 expression using lentiviral particles containing SIRT1-specific shRNA.

Materials:

  • Target cells (e.g., HaCaT, HEK293T)

  • Complete growth medium

  • Lentiviral particles containing SIRT1 shRNA (and a scrambled shRNA control)

  • Polybrene

  • Puromycin

  • 96-well and 6-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Day 1: Seed 1.6 x 10^4 target cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 50-70% confluent at the time of transduction.

  • Transduction:

    • Day 2: Thaw lentiviral particles on ice.

    • Prepare transduction medium by adding Polybrene to the complete growth medium at a final concentration of 8 µg/mL.

    • Remove the old medium from the cells and add 100 µL of the transduction medium.

    • Add the appropriate volume of lentiviral particles (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested to optimize knockdown efficiency).

    • Gently swirl the plate to mix.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Puromycin Selection:

    • Day 3: Remove the virus-containing medium and replace it with 100 µL of fresh complete growth medium.

    • Incubate for another 24 hours.

    • Day 4: Begin selection by replacing the medium with complete growth medium containing the appropriate concentration of puromycin (determined by a kill curve, typically 1-10 µg/mL).

    • Replace the puromycin-containing medium every 2-3 days.

    • After 7-10 days, puromycin-resistant colonies should be visible.

  • Expansion of Stable Clones:

    • Pick individual colonies and transfer them to separate wells of a 24-well plate.

    • Expand the clones in puromycin-containing medium.

    • Validate SIRT1 knockdown in each clone by Western Blot and qRT-PCR (Protocols 3 and 4).

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on the viability of SIRT1 knockdown and control cells.

Materials:

  • SIRT1 knockdown and scrambled control cells

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete growth medium

Procedure:

  • Cell Seeding:

    • Seed 5 x 10^3 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the this compound-containing medium or vehicle control to the respective wells.

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis

This protocol is for verifying SIRT1 knockdown and analyzing the expression of apoptosis-related proteins.

Materials:

  • SIRT1 knockdown and scrambled control cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SIRT1, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Treat cells with this compound as described in Protocol 2.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. (e.g., Anti-SIRT1 antibody)

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagent and visualize the bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for analyzing the mRNA expression of SIRT1 and inflammatory markers.

Materials:

  • SIRT1 knockdown and scrambled control cells

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR primers for SIRT1, ICAM-1, TNF-α, and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Treat cells with this compound as described in Protocol 2.

    • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene.

Mandatory Visualization

Phellopterin_SIRT1_Signaling_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NFkB NF-κB SIRT1->NFkB Deacetylates & Inhibits Apoptosis_Regulation Apoptosis Regulation SIRT1->Apoptosis_Regulation Regulates Cell_Proliferation Cell Proliferation SIRT1->Cell_Proliferation Promotes Inflammatory_Genes Inflammatory Genes (e.g., ICAM-1, TNF-α) NFkB->Inflammatory_Genes Promotes Transcription Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Downregulates

Caption: this compound-SIRT1 Signaling Pathway.

Lentiviral_Knockdown_Workflow Start Start: Target Cells Transduction Lentiviral Transduction (SIRT1 shRNA vs. Scrambled shRNA) Start->Transduction Selection Puromycin Selection Transduction->Selection Expansion Expansion of Stable Clones Selection->Expansion Validation Validation of Knockdown (Western Blot, qRT-PCR) Expansion->Validation Treatment Treatment with this compound Validation->Treatment Assays Functional Assays (MTT, Apoptosis, Inflammation) Treatment->Assays Analysis Data Analysis Assays->Analysis

Caption: Lentiviral Knockdown Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Improving Phellopterin Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of phellopterin for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a natural furanocoumarin compound found in various plants, including Angelica dahurica.[1] It has demonstrated promising anti-inflammatory effects in both in vitro and in vivo models.[1][2] However, like many coumarins, this compound is a hydrophobic compound with poor water solubility, which can limit its bioavailability and therapeutic efficacy when administered orally or via other aqueous routes.[3][4] Achieving a sufficiently high concentration in a biocompatible vehicle is crucial for obtaining meaningful and reproducible results in animal studies.

Q2: What are the initial steps I should take to assess the solubility of my this compound sample?

A2: A preliminary solubility assessment in a variety of pharmaceutically acceptable solvents is a critical first step. This will help establish a baseline and guide your formulation strategy. We recommend testing solubility in:

  • Aqueous Buffers: Determine solubility in buffers at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to understand the influence of pH.

  • Common Co-solvents: Evaluate solubility in solvents like ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Oils and Lipids: Assess solubility in oils such as corn oil or sesame oil, which is essential for developing lipid-based formulations.

Q3: Are there any known successful in vivo formulations for this compound?

A3: Yes, a formulation of this compound has been reported to be soluble at a concentration of ≥ 2.5 mg/mL in a vehicle consisting of 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil. This provides a valuable starting point for researchers.

Troubleshooting Guide: Common Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vivo experiments.

Issue 1: this compound precipitates out of solution upon dilution with an aqueous buffer.

  • Question: I dissolved this compound in an organic solvent, but it crashed out when I added my aqueous vehicle. What should I do?

  • Answer: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the hydrophobic compound.

    • Troubleshooting Steps:

      • Increase Co-solvent Concentration: If your experimental protocol allows, try modestly increasing the final concentration of the organic co-solvent (e.g., from 1% to 5% DMSO). Always include a vehicle control with the same co-solvent concentration in your experiment.

      • Use a Different Co-solvent System: this compound might exhibit better solubility in a different co-solvent or a combination of co-solvents. Consider trying mixtures of ethanol, PEG 400, and propylene glycol.

      • Employ a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Poloxamer 188, can help to stabilize the compound in an aqueous medium by forming micelles.

      • Consider Advanced Formulations: If simple co-solvent systems fail, you may need to explore more advanced formulation strategies like cyclodextrin complexation, nanosuspensions, or lipid-based systems, which are detailed in the protocols below.

Issue 2: The prepared this compound solution is cloudy or contains visible particles.

  • Question: My this compound solution isn't clear. Does this mean it's not fully dissolved?

  • Answer: Yes, cloudiness or visible particulates indicate that the compound has not fully dissolved or has precipitated out of solution.

    • Troubleshooting Steps:

      • Apply Gentle Heat: Carefully warming the solution in a water bath (e.g., to 37-40°C) can sometimes help to dissolve the compound. Use this method with caution, as excessive heat may cause degradation.

      • Use Mechanical Agitation: Vortexing or sonicating the solution can provide the necessary energy to break up solid aggregates and facilitate dissolution.

      • Filter the Solution: If you suspect the particles are insoluble impurities, you can filter the solution through a 0.22 µm syringe filter. Be aware that this may lower the concentration of your compound if it is not fully dissolved. It is advisable to determine the concentration of the filtered solution.

Quantitative Data Summary

The following table summarizes the available solubility data for this compound and related coumarin compounds. Publicly available quantitative solubility data for this compound in a wide range of individual solvents is limited.

CompoundSolventSolubilityNotes
This compound 10% DMSO + 90% Corn Oil≥ 2.5 mg/mLA known successful formulation for in vivo use.
Coumarin WaterSlightly solubleSolubility increases in hot water.
Coumarin EthanolSolubleA common solvent for coumarins.
Coumarin Diethyl ether, Chloroform, Pyridine, OilsVery soluble
7-Hydroxycoumarin ChloroformSoluble

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility and stability.

  • Method: Kneading

    • Molar Ratio Calculation: Determine the 1:1 and 1:2 molar ratios of this compound to β-cyclodextrin (or a derivative like Hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Slurry Formation: Weigh the calculated amount of cyclodextrin and transfer it to a mortar. Add a small amount of a water-alcohol mixture (e.g., 1:1 water:ethanol) to form a thick paste.

    • Kneading: Gradually add the weighed this compound to the cyclodextrin paste while continuously triturating with a pestle. Knead for 45-60 minutes, adding more of the water-alcohol mixture as needed to maintain a paste-like consistency.

    • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

    • Sieving and Storage: Pass the dried complex through a fine sieve (e.g., 100-mesh) to obtain a uniform powder. Store in a desiccator.

G cluster_0 This compound-Cyclodextrin Complexation Workflow This compound This compound Powder Mortar Mortar & Pestle This compound->Mortar Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Mortar Solvent Water/Ethanol Mixture Solvent->Mortar Kneading Oven Drying Oven Mortar->Oven Drying Sieve Sieving Oven->Sieve Complex This compound-Cyclodextrin Inclusion Complex Powder Sieve->Complex

This compound-Cyclodextrin Inclusion Complex Workflow
Protocol 2: Preparation of a this compound Nanosuspension by Wet Milling

Wet milling is a top-down approach that reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.

  • Method: Wet Bead Milling

    • Preparation of Milling Slurry:

      • Disperse this compound (e.g., 1-5% w/v) in an aqueous solution containing a stabilizer. A combination of a polymeric stabilizer (e.g., 0.5% w/v Poloxamer 188 or PVP VA64) and an ionic stabilizer (e.g., 0.05% w/v sodium lauryl sulfate) is often effective.

      • Stir the mixture for approximately 30 minutes to ensure complete wetting of the drug particles.

    • Wet Milling:

      • Transfer the slurry to a laboratory-scale bead mill.

      • Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm in diameter) as the milling media.

      • Mill the suspension at a high speed (e.g., 2000-2500 rpm) for a defined period (e.g., 2-6 hours). The optimal time will depend on the drug's properties and the desired particle size.

      • Monitor the particle size distribution periodically using a laser diffraction particle size analyzer.

    • Harvesting the Nanosuspension:

      • Separate the milling beads from the nanosuspension by filtration or decantation.

      • The resulting nanosuspension can be used directly for in vivo studies or further processed (e.g., lyophilized).

G cluster_1 Wet Milling for Nanosuspension start Start slurry Prepare Slurry: This compound + Stabilizer + Water start->slurry mill Wet Bead Milling slurry->mill monitor Monitor Particle Size mill->monitor monitor->mill Continue Milling separate Separate Beads monitor->separate Target Size Reached nanosuspension This compound Nanosuspension separate->nanosuspension

Workflow for this compound Nanosuspension Preparation
Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

  • Method: Formulation and Characterization

    • Excipient Screening:

      • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, corn oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Capmul MCM).

    • Construction of Ternary Phase Diagrams:

      • Based on the solubility data, select an oil, a surfactant, and a co-surfactant.

      • Prepare mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).

      • Mix the oil and Smix in various weight ratios (e.g., from 9:1 to 1:9).

      • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying regions.

    • Preparation of this compound-Loaded SEDDS:

      • Select a formulation from the self-emulsifying region of the phase diagram.

      • Add the calculated amount of this compound to the mixture of oil, surfactant, and co-surfactant.

      • Heat the mixture to approximately 40°C and vortex until a clear, homogenous solution is formed.

    • Characterization of the SEDDS:

      • Visually assess the self-emulsification process upon dilution in water.

      • Measure the droplet size and zeta potential of the resulting emulsion using a suitable instrument.

      • Determine the drug loading capacity.

G cluster_2 Decision Tree for Solubility Enhancement start Poor this compound Solubility cosolvent Try Co-solvent System (e.g., DMSO/Corn Oil, PEG 400) start->cosolvent success1 Sufficient Solubility Proceed with In Vivo Study cosolvent->success1 Yes advanced Explore Advanced Formulations cosolvent->advanced No cyclo Cyclodextrin Complexation advanced->cyclo nano Nanosuspension advanced->nano sedds SEDDS advanced->sedds success2 Optimized Formulation Proceed with In Vivo Study cyclo->success2 nano->success2 sedds->success2

Decision Tree for Selecting a Solubility Enhancement Strategy

References

Phellopterin Dosage Optimization in Preclinical Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on preclinical studies with phellopterin, this technical support center provides essential guidance on dosage optimization. This compound, a furanocoumarin with demonstrated anti-inflammatory and anti-cancer properties, requires careful dose selection to maximize therapeutic efficacy while minimizing potential toxicity. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound in preclinical animal models.

IssuePotential Cause(s)Recommended Solution(s)
This compound Precipitation in Formulation - Low solubility in the chosen vehicle.- Temperature fluctuations affecting solubility.- Utilize a co-solvent system. A common formulation involves dissolving this compound in a small amount of DMSO first, then adding PEG300, followed by Tween 80, and finally the aqueous vehicle (e.g., saline or water)[1].- Another option is a mixture of 10% DMSO and 90% corn oil[1].- Prepare the formulation fresh before each use.- Gently warm the solution to aid dissolution, but be cautious of temperature-sensitive degradation.
Inconsistent Efficacy Results - Improper dosage calculation.- Variability in drug administration.- Instability of the this compound formulation.- Double-check all dosage calculations based on the most recent animal body weights.- Ensure consistent administration technique (e.g., depth and location of injection for intraperitoneal administration, proper oral gavage technique).- Prepare fresh formulations for each experiment to avoid degradation.- Consider the pharmacokinetic profile of this compound, which has a relatively short half-life, especially with intravenous administration[2]. The timing of administration relative to efficacy assessment is critical.
Adverse Events or Toxicity Observed - Dosage is too high.- Vehicle toxicity.- Rapid intravenous administration.- Conduct a dose-ranging study to determine the maximum tolerated dose (MTD). Start with lower doses and escalate gradually while monitoring for signs of toxicity.- Run a vehicle-only control group to rule out toxicity from the formulation components.- For intravenous administration, infuse the solution slowly to avoid acute toxicity.
Low Bioavailability with Oral Administration - Poor absorption from the gastrointestinal tract.- First-pass metabolism.- The oral bioavailability of this compound in rats has been determined to be 16.7%[2]. Higher oral doses will be required to achieve comparable plasma concentrations to intravenous administration.- Consider alternative administration routes with higher bioavailability, such as intraperitoneal or intravenous injection, if appropriate for the experimental model.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for this compound in a mouse inflammation model?

A1: While direct dose-ranging studies for this compound are limited, studies on structurally similar furanocoumarins can provide guidance. For imperatorin, an ED50 of 4.53 mg/kg was determined in an acetic acid-induced writhing model in mice[1]. In a rat model of chronic inflammation, imperatorin showed significant anti-inflammatory effects at doses of 15, 30, and 60 mg/kg. Based on this, a starting dose-range finding study for this compound in a mouse inflammation model could begin with doses around 5, 15, and 50 mg/kg.

Q2: How should I prepare this compound for in vivo administration?

A2: this compound has low aqueous solubility. A common method for preparing a formulation for in vivo use is to first dissolve the compound in a minimal amount of an organic solvent like DMSO. This stock can then be diluted with other vehicles to improve tolerability. A recommended formulation is a sequential addition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O. Alternatively, a solution of 10% DMSO in 90% corn oil can be used for oral or intraperitoneal administration.

Q3: What are the known pharmacokinetic parameters of this compound?

A3: In a pharmacokinetic study in rats, the following parameters were determined:

Administration Route AUC(0−t) (ng mL⁻¹*h) Half-life (t1/2z) (h) Bioavailability (%)
Intravenous 74.2 ± 7.9 1.1 ± 0.2 -
Oral 37.1 ± 5.3 3.1 ± 0.7 16.7

[Data from a study in rats]

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to exert its biological effects through the modulation of several key signaling pathways. In the context of inflammation, it can suppress the IL-4-induced STAT3 activation pathway. For its anti-cancer effects in ovarian cancer, it has been found to inhibit the PU.1/CLEC5A/PI3K-AKT feedback loop. Additionally, in diabetic wound healing, this compound has been shown to act via the SIRT1 pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Animal feeding needles (gavage needles)

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.

  • Prepare the vehicle: A common vehicle is a 10% DMSO in 90% corn oil solution.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a 10% final concentration in the total volume.

    • Vortex thoroughly until the this compound is completely dissolved in the DMSO.

  • Complete the formulation:

    • Add the corresponding volume of corn oil to the DMSO-phellopterin solution to reach the final desired volume and concentration.

    • Vortex again to ensure a homogenous suspension.

  • Administration:

    • Gently restrain the mouse.

    • Measure the appropriate volume of the this compound formulation into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Dose-Response Study of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Carrageenan solution (1% in sterile saline)

  • Pletysmometer

  • Syringes and needles for intraperitoneal and subcutaneous injections

Procedure:

  • Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week before the experiment.

  • Grouping: Divide the animals into at least five groups (n=6-8 per group):

    • Group 1: Vehicle control (intraperitoneal administration)

    • Group 2: this compound (e.g., 10 mg/kg, i.p.)

    • Group 3: this compound (e.g., 30 mg/kg, i.p.)

    • Group 4: this compound (e.g., 60 mg/kg, i.p.)

    • Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, this compound, or indomethacin intraperitoneally one hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.

Visualizations

Phellopterin_Inflammation_Pathway IL-4 IL-4 IL-4R IL-4R IL-4->IL-4R Binds JAK JAK IL-4R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocates to Inflammatory Gene Transcription Inflammatory Gene Transcription Nucleus->Inflammatory Gene Transcription Promotes This compound This compound This compound->STAT3 Inhibits Phosphorylation

Caption: this compound's inhibition of the IL-4/STAT3 signaling pathway in inflammation.

Phellopterin_Cancer_Pathway PU.1 PU.1 CLEC5A CLEC5A PU.1->CLEC5A Upregulates PI3K PI3K CLEC5A->PI3K Activates AKT AKT PI3K->AKT Phosphorylates p-AKT p-AKT AKT->p-AKT p-AKT->PU.1 Positive Feedback Cell Proliferation & Chemoresistance Cell Proliferation & Chemoresistance p-AKT->Cell Proliferation & Chemoresistance Promotes This compound This compound This compound->PU.1 Inhibits

Caption: this compound's disruption of the PU.1/CLEC5A/PI3K-AKT feedback loop in ovarian cancer.

Experimental_Workflow_Dosage_Optimization cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Optimization A Select Animal Model (e.g., Inflammation, Cancer Xenograft) B Formulate this compound for In Vivo Administration A->B C Administer Wide Range of Doses (e.g., 5, 50, 150 mg/kg) B->C D Monitor for Acute Toxicity and Determine MTD C->D E Select 3-4 Doses Below MTD D->E Inform F Administer Doses to Respective Groups E->F G Measure Primary Efficacy Endpoints (e.g., Tumor Volume, Inflammatory Markers) F->G H Establish Dose-Response Curve G->H I Select Optimal Dose Based on Efficacy and Safety H->I Inform J Conduct Further Studies at Optimal Dose (e.g., Chronic Dosing, Combination Therapy) I->J

Caption: A general workflow for this compound dosage optimization in preclinical animal models.

References

Technical Support Center: Enhancing the Oral Bioavailability of Phellopterin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phellopterin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is the oral bioavailability of this compound, and why is it low?

A1: The oral bioavailability of this compound in rats has been determined to be approximately 16.7%.[1][2][3] This low bioavailability is primarily attributed to its poor water solubility. This compound is practically insoluble in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream.[4] Its lipophilic nature, indicated by a LogP value of approximately 3.893, suggests that while it has an affinity for lipid membranes, its absorption is dissolution rate-limited.[5]

Q2: What are the primary strategies to overcome the low oral bioavailability of this compound?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound by improving its solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level to enhance its dissolution.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase the surface area for dissolution. This includes nanoemulsions and solid lipid nanoparticles (SLNs).

  • Phytosomes®: Forming a complex of this compound with phospholipids to improve its absorption and bioavailability.

Q3: How can I analyze this compound concentrations in plasma for pharmacokinetic studies?

A3: A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is the standard for quantifying this compound in plasma. The method typically involves protein precipitation from the plasma sample, followed by chromatographic separation and detection using multiple reaction monitoring (MRM) in positive ion mode.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
  • Problem: You are observing very low dissolution of your this compound formulation in simulated gastric or intestinal fluids.

  • Possible Causes & Solutions:

    • Inadequate Formulation: The chosen formulation may not be effectively enhancing the solubility of this compound.

      • Troubleshooting:

        • Solid Dispersions: Experiment with different hydrophilic carriers (e.g., PVP K30, Soluplus®, PEG 6000) and drug-to-carrier ratios. The solvent evaporation or fusion method can be used for preparation.

        • Nanoemulsions: Optimize the oil, surfactant, and co-surfactant ratios to achieve a stable nanoemulsion with a small droplet size. A pseudo-ternary phase diagram can be constructed to identify the optimal formulation region.

        • Phytosomes®: Ensure the correct molar ratio of this compound to phospholipid (e.g., phosphatidylcholine) is used. The complexation should be confirmed using characterization techniques like FTIR and DSC.

    • Incorrect pH of Dissolution Medium: The solubility of this compound may be pH-dependent.

      • Troubleshooting: Test the dissolution in a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to determine the optimal conditions.

Issue 2: Low Permeability of this compound Across Intestinal Epithelium Models (e.g., Caco-2 cells)
  • Problem: Even with improved solubility, you observe low apparent permeability (Papp) of this compound in Caco-2 cell monolayer assays.

  • Possible Causes & Solutions:

    • Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport the compound back into the intestinal lumen.

      • Troubleshooting: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, piperine) in your Caco-2 assay to see if the permeability increases.

    • Metabolism within Caco-2 cells: this compound may be metabolized by enzymes present in the Caco-2 cells.

      • Troubleshooting: Analyze the basolateral medium for this compound metabolites using LC-MS/MS.

Issue 3: High Variability in In Vivo Pharmacokinetic Data
  • Problem: You are observing large inter-individual variations in the plasma concentration-time profiles of this compound in animal studies.

  • Possible Causes & Solutions:

    • Formulation Instability: The formulation may not be stable in the gastrointestinal environment, leading to variable drug release and absorption.

      • Troubleshooting: Assess the stability of your formulation in simulated gastric and intestinal fluids before in vivo administration. For nanoformulations, evaluate changes in particle size and drug entrapment.

    • First-Pass Metabolism: this compound may be extensively metabolized by cytochrome P450 (CYP450) enzymes in the liver and intestine. As a furanocoumarin, it may also inhibit certain CYP450 enzymes, potentially leading to drug-drug interactions.

      • Troubleshooting: Conduct an in vitro metabolism study using liver microsomes to identify the major metabolizing enzymes. Consider co-administration with a CYP450 inhibitor to assess the impact on bioavailability.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Intravenous vs. Oral Administration)

ParameterIntravenous (IV)Oral (PO)Reference
AUC (0-t) (ng·h/mL) 74.2 ± 7.937.1 ± 5.3
t 1/2z (h) 1.1 ± 0.23.1 ± 0.7
Absolute Bioavailability (%) -16.7

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 300.31 g/mol
LogP (octanol/water) 3.893
Water Solubility Practically Insoluble
Solubility in Solvents Soluble in acetonitrile and chloroform

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:5 w/w ratio in a suitable organic solvent (e.g., methanol or ethanol). Ensure complete dissolution using a magnetic stirrer or sonication.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of chemical interactions.

Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

  • Phase Preparation:

    • Oil Phase: Dissolve this compound in a suitable oil (e.g., oleic acid, Capryol 90) with the aid of a co-surfactant (e.g., Transcutol P).

    • Aqueous Phase: Dissolve a surfactant (e.g., Tween 80, Cremophor EL) in deionized water.

  • Pre-emulsification: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. Determine the entrapment efficiency by ultracentrifugation.

Protocol 3: In Vitro Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-23 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Apical to Basolateral (A→B) Transport: Add the this compound formulation to the apical (donor) chamber and fresh transport medium to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Transport: Add the this compound formulation to the basolateral (donor) chamber and fresh transport medium to the apical (receiver) chamber.

  • Sampling: At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated UPLC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 4: UPLC-MS/MS Quantification of this compound in Rat Plasma

  • Sample Preparation:

    • Thaw frozen rat plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard (e.g., fraxetin).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 column.

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: m/z 301.1 → 233.4

      • Fraxetin (IS): m/z 209.1 → 194.1

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. Quantify the this compound concentration in the plasma samples using the calibration curve.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Bioanalysis This compound This compound Powder formulation Bioavailability Enhancement Strategy (Solid Dispersion, Nanoemulsion, etc.) This compound->formulation dissolution Dissolution Testing formulation->dissolution permeability Caco-2 Permeability formulation->permeability pk_study Rat Pharmacokinetic Study permeability->pk_study bioanalysis UPLC-MS/MS Plasma Analysis pk_study->bioanalysis bioavailability bioavailability bioanalysis->bioavailability Calculate Bioavailability

Caption: Workflow for enhancing this compound's oral bioavailability.

signaling_pathway This compound This compound sirt1 SIRT1 This compound->sirt1 Upregulates akt Akt This compound->akt Regulates pkc PKC This compound->pkc Regulates icam1 ICAM-1 (Inflammation) sirt1->icam1 Downregulates healing Wound Healing sirt1->healing Promotes vcam1 VCAM-1 (Monocyte Adhesion) akt->vcam1 Reduces Expression pkc->vcam1 Reduces Expression

Caption: this compound's reported anti-inflammatory signaling pathways.

References

Phellopterin stability issues in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the stability of phellopterin in solution and during storage. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural furanocoumarin found in various plants, including Angelica dahurica. It is recognized for its anti-inflammatory properties.[1] Research has shown that this compound exerts its anti-inflammatory effects by upregulating Sirtuin 1 (SIRT1), a key protein involved in cellular regulation.[1] Additionally, it has been found to play a role in inhibiting ovarian cancer cell proliferation and chemoresistance by modulating the PI3K/Akt signaling pathway.[2]

Q2: What are the general recommendations for storing this compound?

For optimal stability, this compound powder should be stored at -20°C. When in a solvent, it is recommended to store the solution at -80°C for long-term storage. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and other organic solvents. For cell-based assays, DMSO is commonly used to prepare a concentrated stock solution, which is then further diluted in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically below 0.5%).

Q4: Is this compound sensitive to light?

Yes, as a furanocoumarin, this compound is expected to be sensitive to light. Furanocoumarins are known to be phototoxic and can degrade upon exposure to UV and visible light.[3][4] Therefore, it is essential to protect this compound solutions from light by using amber vials or by wrapping containers with aluminum foil.

Q5: How does pH affect the stability of this compound in aqueous solutions?

This compound Stability Data

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide a summary of general stability information for furanocoumarins and recommendations for this compound handling. This information is intended to serve as a guide for researchers.

Table 1: General Stability of Furanocoumarins in Solution

Compound ClassSolventStorage ConditionStability ProfileReference
FuranocoumarinsMethanolRoom Temperature, Light ExposureDegradation observed, photolabile
FuranocoumarinsAqueous Buffer (pH > 7)Room TemperatureSusceptible to hydrolysis
Psoralens (related furanocoumarins)Aqueous and Ethanol Solutions366 nm irradiationForms photo-oxidation products

Table 2: Recommended Storage and Handling of this compound

FormulationRecommended Storage TemperatureLight ProtectionSpecial Handling Instructions
Powder -20°CNot critical for powderStore in a tightly sealed container to prevent moisture absorption.
DMSO Stock Solution -80°C (long-term), -20°C (short-term)Essential (use amber vials)Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Working Solution Prepare fresh for each experimentEssential Maintain a neutral to slightly acidic pH if possible.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

  • Observation: A cloudy or hazy appearance, or visible particles in the cell culture medium after adding the this compound solution.

  • Potential Causes & Solutions:

    • Poor Aqueous Solubility: this compound has low water solubility.

      • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, but remains non-toxic to the cells. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.

    • Interaction with Media Components: Salts, proteins, and other components in the culture medium can interact with this compound, leading to precipitation.

      • Solution: Before treating cells, perform a solubility test by adding your final this compound concentration to the cell culture medium in a separate tube and incubating under the same conditions as your experiment. Observe for any precipitation.

    • Temperature Fluctuations: Changes in temperature can affect solubility.

      • Solution: Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.

Issue 2: Inconsistent or Loss of Biological Activity

  • Observation: Variable or diminished effects of this compound in your experiments compared to expected or previously observed results.

  • Potential Causes & Solutions:

    • Degradation of this compound: this compound may have degraded due to improper storage or handling.

      • Solution: Always prepare fresh working solutions from a properly stored stock. Protect all solutions from light and avoid repeated freeze-thaw cycles. Consider performing a stability check of your stock solution using HPLC.

    • Interaction with Experimental Reagents: Other components in your assay may be affecting this compound's stability or activity.

      • Solution: Review all reagents for potential incompatibilities. If possible, run a control experiment to assess the stability of this compound in the presence of these reagents.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

SIRT1_Pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NF_kB NF-κB SIRT1->NF_kB Inhibits (Deacetylation) Inflammatory_Response Inflammatory Response (e.g., ICAM-1 expression) NF_kB->Inflammatory_Response Promotes

Caption: this compound activates SIRT1, which in turn inhibits the NF-κB signaling pathway, leading to a reduction in the inflammatory response.

Akt_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits Cell_Proliferation Cell Proliferation & Chemoresistance PI3K_Akt->Cell_Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway, which can lead to reduced cell proliferation and chemoresistance in cancer cells.

Experimental Workflows

The following diagrams illustrate the general workflows for conducting a forced degradation study and developing a stability-indicating HPLC method for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Collection of Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples Phellopterin_Sample This compound Sample (in appropriate solvent) Phellopterin_Sample->Acid Phellopterin_Sample->Base Phellopterin_Sample->Oxidation Phellopterin_Sample->Thermal Phellopterin_Sample->Photolytic HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis

Caption: A workflow for conducting a forced degradation study of this compound under various stress conditions.

HPLC_Method_Development cluster_optimization Method Optimization Column Column Selection (e.g., C18) Optimization_Loop Optimization Loop Column->Optimization_Loop Mobile_Phase Mobile Phase (Solvent ratio, pH) Mobile_Phase->Optimization_Loop Flow_Rate Flow Rate Flow_Rate->Optimization_Loop Detection Detection Wavelength Detection->Optimization_Loop Initial_Method Initial HPLC Method Development Initial_Method->Column Initial_Method->Mobile_Phase Initial_Method->Flow_Rate Initial_Method->Detection Validation Method Validation (ICH Guidelines) Optimization_Loop->Validation Optimized Method

Caption: A workflow for the development and validation of a stability-indicating HPLC method for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its stability profile.

Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place the this compound powder in an oven at 60°C for 48 hours.

    • Also, incubate a solution of this compound in a suitable solvent at 60°C.

    • At specified time points, withdraw samples, cool to room temperature, and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a suitable stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Objective: To develop a validated HPLC method that can accurately quantify this compound in the presence of its impurities and degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound (can be determined by the PDA detector, likely around 250-330 nm for furanocoumarins).

  • Injection Volume: 10 µL

Method Development and Optimization:

  • Initial Analysis: Inject a solution of unstressed this compound to determine its retention time and peak shape.

  • Analysis of Stressed Samples: Inject the samples generated from the forced degradation study.

  • Method Optimization:

    • If co-elution of this compound and degradation products is observed, adjust the mobile phase composition, gradient slope, or pH of the aqueous phase.

    • Different column chemistries (e.g., phenyl-hexyl) can also be tested to achieve better separation.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always perform their own validation and optimization experiments to ensure the suitability of the methods for their specific applications.

References

Phellopterin-Induced Phototoxicity: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with phellopterin. The focus is on understanding and mitigating its potential for phototoxicity in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We observed significant, unexpected cytotoxicity after treating cells with this compound. Could this be phototoxicity?

A1: Yes, this is a strong possibility. This compound is a furanocoumarin, a class of compounds well-known for causing phototoxicity.[1][2][3] This reaction occurs when the compound absorbs ultraviolet A (UVA) light, leading to a cascade of events that damage cells.[4][5] If your cell cultures were exposed to ambient or experimental light sources after the addition of this compound, you may be observing a phototoxic effect rather than intrinsic cytotoxicity.

Troubleshooting Steps:

  • Repeat the experiment in complete darkness: Protect the cells from light immediately after adding this compound and throughout the incubation period.

  • Compare with a light-exposed group: Run a parallel experiment where one set of this compound-treated plates is kept in the dark and another is exposed to a controlled, non-toxic dose of UVA light. A significant difference in viability between the two groups points to phototoxicity.

Q2: What is the underlying mechanism of this compound-induced phototoxicity?

A2: The mechanism is characteristic of furanocoumarins. Upon absorbing UVA radiation, the this compound molecule transitions to an excited triplet state. This high-energy molecule can then react with cellular components in two primary ways:

  • Type I Reaction (Oxygen-Independent): The excited this compound can form adducts with DNA, lipids, and proteins, disrupting their function. This can lead to DNA damage and cell cycle arrest.

  • Type II Reaction (Oxygen-Dependent): The excited molecule transfers its energy to molecular oxygen, generating highly reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and superoxide anion (O₂⁻). These ROS cause widespread oxidative damage to lipids, proteins, and DNA, ultimately triggering cell death pathways like apoptosis.

G cluster_trigger Initiation cluster_pathways Damage Pathways cluster_outcome Cellular Outcome This compound This compound Excited Excited this compound This compound->Excited Photon Absorption UVA UVA Light UVA->Excited ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) Excited->ROS Type II (Oxygen-Dependent) DNA_Adducts DNA Adducts & Damage Excited->DNA_Adducts Type I (Oxygen-Independent) Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis / Cell Death DNA_Adducts->Apoptosis Damage->Apoptosis

Caption: Mechanism of this compound Phototoxicity.

Q3: How can I mitigate this compound-induced phototoxicity in my experiments?

A3: Mitigation involves either preventing the initial photoactivation or neutralizing its downstream effects.

  • Light Restriction: The most straightforward method is to conduct all experimental steps following the addition of this compound under amber or red light conditions and to use opaque plates or keep standard plates in a light-proof container.

  • Use of Antioxidants: Co-treatment with antioxidants can quench the ROS generated during the phototoxic reaction. Effective antioxidants include N-acetylcysteine (NAC), Vitamin E (α-tocopherol), and zeaxanthin. These agents can reduce oxidative stress and subsequent cell death.

  • Sunscreens (for topical models): In experiments involving reconstructed skin models or topical applications, the use of a broad-spectrum sunscreen can prevent UVA from reaching and activating this compound.

G P This compound ROS ROS Generation P->ROS UVA UVA Light UVA->ROS Damage Cellular Damage ROS->Damage M1 Intervention 1: Block Light M1->UVA Prevents Activation S1 Light Restriction (Darkness, Amber Light) M1->S1 M2 Intervention 2: Quench ROS M2->ROS Neutralizes S2 Antioxidants (e.g., NAC, Vitamin E) M2->S2

Caption: Logical Flow of Phototoxicity Mitigation.

Q4: How do I quantitatively assess the phototoxic potential of this compound?

A4: The standard method is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD Guideline 432) . This assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of UVA light.

Key Metrics:

  • Photo-Irritation Factor (PIF): A comparison of the IC50 values (concentration causing 50% cell death) with and without UVA. A PIF ≥ 5 indicates phototoxic potential.

  • Mean Photo Effect (MPE): Compares the dose-response curves at each concentration. An MPE ≥ 0.15 is considered phototoxic.

Data Presentation: Experimental Parameters

The following table summarizes typical parameters used in in-vitro phototoxicity assays, which can be adapted for this compound studies.

ParameterTypical Value/RangeRationale & Reference
Cell Line Balb/c 3T3 Mouse FibroblastsStandard for OECD TG 432 due to high sensitivity.
UVA Light Source Solar Simulator with UVA filterMimics the solar spectrum relevant to phototoxicity.
UVA Dose 5 - 6 J/cm²A non-cytotoxic dose that is sufficient to activate photosensitizers.
Irradiance 1.5 - 1.8 mW/cm²A controlled rate of energy delivery to ensure reproducibility.
Positive Control ChlorpromazineA well-characterized phototoxic drug used to validate assay performance.
Viability Assay Neutral Red Uptake (NRU) or MTTStandard methods to quantify cytotoxicity. NRU for OECD TG 432.

Experimental Protocols

Protocol: In Vitro Phototoxicity Assessment using an MTT Assay

This protocol is a common alternative to the 3T3 NRU assay and is suitable for most cell biology labs.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Exposure cluster_assess Day 3: Assessment cluster_analyze Analysis A 1. Seed Cells (e.g., 3T3 or HaCaT) in 96-well plates B 2. Treat with this compound (and controls) A->B C 3. Incubate (1 hour) B->C D 4. Duplicate Plates C->D E1 5a. Irradiate with UVA (e.g., 5 J/cm²) D->E1 E2 5b. Keep in Dark D->E2 F 6. Incubate for 24 hours E1->F E2->F G 7. Add MTT Reagent (Incubate 3 hours) F->G H 8. Solubilize Formazan (e.g., with Isopropanol) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate % Viability vs. Vehicle Control I->J K 11. Compare Irradiated vs. Dark Results J->K

Caption: Workflow for an In Vitro Phototoxicity Assay.

Methodology:

  • Cell Seeding (Day 1):

    • Seed Balb/c 3T3 fibroblasts or other relevant cells (e.g., HaCaT keratinocytes) into two identical 96-well plates at a density that ensures they are sub-confluent on the day of treatment.

    • Incubate overnight under standard conditions (37°C, 5% CO₂).

  • Treatment (Day 2):

    • Prepare serial dilutions of this compound in appropriate assay medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., chlorpromazine).

    • Remove the culture medium from the cells and add the this compound dilutions and controls to both plates.

    • Incubate for 1 hour at 37°C.

  • Irradiation (Day 2):

    • Plate A (-UVA / Dark): Wrap one plate completely in aluminum foil and place it in the incubator.

    • Plate B (+UVA / Irradiated): Expose the second plate to a calibrated UVA light source. A typical dose is 5 J/cm². Ensure the plate does not overheat by using a fan.

    • After irradiation, place Plate B in the incubator.

  • Viability Assessment (Day 3):

    • After 18-24 hours of incubation, assess cell viability using the MTT assay.

    • Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.

    • Read the absorbance on a plate reader (e.g., at 570 nm).

  • Data Analysis:

    • Calculate the percentage viability for each concentration relative to the vehicle control for both the dark and irradiated plates.

    • Plot the dose-response curves and calculate the IC50 values for both conditions (-UVA and +UVA).

    • Determine the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A significant drop in viability and a high PIF value confirm phototoxicity.

References

Troubleshooting inconsistent results in Phellopterin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with phellopterin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily exerts anti-inflammatory effects. Its mechanism is linked to the upregulation of Sirtuin 1 (SIRT1), which subsequently downregulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] It has also been shown to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705, which is involved in inflammatory signaling.[3] Additionally, it can reduce TNF-alpha-induced VCAM-1 expression through the regulation of the Akt and PKC pathways.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, a stock solution in DMSO can be further diluted in corn oil.

Q3: What are typical starting concentrations for in vitro and in vivo experiments?

A3: For in vitro studies, concentrations in the range of 12.5 to 50 µg/mL have been used to observe effects on adipocyte differentiation.[4] For in vivo studies in mouse models, oral administration doses of 0.5, 1, and 2 mg/kg have been reported to be effective.

Q4: Is this compound cytotoxic to normal cells?

A4: Studies have shown that this compound demonstrates preferential cytotoxic activity against cancer cells compared to normal human umbilical vein endothelial cells (HUVEC), where the IC50 was greater than 1000 µg/mL.[5]

Troubleshooting Inconsistent Results

Q5: My experimental results with this compound are inconsistent. What are the potential causes?

A5: Inconsistent results can arise from several factors related to the compound's stability, handling, and the experimental setup. Key areas to investigate include:

  • Compound Stability: this compound is a furanocoumarin, a class of compounds known for their potential phototoxicity. Exposure of your this compound solutions or treated cells to ambient laboratory light could lead to photodegradation and variable results.

  • Solvent Issues: The stability of compounds in DMSO can be affected by water content and repeated freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular response.

  • Assay Interference: this compound, like other small molecules, may interfere with certain assay readouts, particularly fluorescence-based assays.

Here is a logical workflow to troubleshoot inconsistent results:

TroubleshootingWorkflow start Inconsistent Results Observed check_compound Verify Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_assay Assess Assay Performance start->check_assay stability This compound Stability Issues? check_compound->stability cell_health Consistent Cell Health? check_protocol->cell_health assay_interference Potential Assay Interference? check_assay->assay_interference photodegradation Protect from Light stability->photodegradation Yes dmso_issues DMSO Stock Issues? stability->dmso_issues No end Consistent Results photodegradation->end aliquot Aliquot Stock, Minimize Freeze-Thaw dmso_issues->aliquot Yes fresh_prep Prepare Fresh Solutions dmso_issues->fresh_prep Yes dmso_issues->end No aliquot->end fresh_prep->end standardize_culture Standardize Cell Culture Conditions cell_health->standardize_culture No reagent_quality Reagent Quality/Concentration? cell_health->reagent_quality Yes standardize_culture->end validate_reagents Validate Reagents reagent_quality->validate_reagents No reagent_quality->end Yes validate_reagents->end control_exp Run Compound-Only Controls assay_interference->control_exp Yes assay_interference->end No orthogonal_assay Use Orthogonal Assay control_exp->orthogonal_assay orthogonal_assay->end

Troubleshooting workflow for inconsistent this compound results.

Q6: My this compound stock solution in DMSO sometimes appears cloudy or has precipitates after thawing. What should I do?

A6: DMSO can absorb water from the atmosphere, which can reduce the solubility of your compound. It is recommended to aliquot your stock solution into smaller, single-use volumes to minimize repeated freeze-thaw cycles and exposure to air. If you observe precipitation, you can try gently warming the solution and vortexing or sonicating it to redissolve the compound. However, for the most reliable results, preparing fresh solutions is advisable.

Q7: Could this compound be interfering with my fluorescence-based assay?

A7: It is possible. Many small molecules can interfere with fluorescence assays through autofluorescence or quenching of the fluorescent signal. To test for this, run a control experiment with this compound in the assay buffer without cells or other biological components to see if it generates a signal on its own. If interference is suspected, consider using an alternative, non-fluorescence-based assay (an orthogonal assay) to validate your findings.

Quantitative Data

This compound IC50 Values in Multiple Myeloma Cell Lines
Cell LineIC50 (µg/mL)
U-26644.3 ± 1.4
SK-MM-169.1 ± 1.2
RPMI-822685.7 ± 1.8
Data from
Recommended Starting Concentrations for this compound Experiments
Experimental SystemConcentration/DoseReference
In Vitro (3T3-L1 preadipocytes)12.5 - 50 µg/mL
In Vivo (Mouse model)0.5 - 2.0 mg/kg (oral)

Experimental Protocols & Workflows

This compound Signaling Pathway

The following diagram illustrates the known signaling pathways affected by this compound, leading to its anti-inflammatory effects.

Phellopterin_Signaling cluster_inflammation Inflammatory Stimuli (e.g., IFN-γ, IL-4) cluster_sirt1 SIRT1 Pathway cluster_downstream Downstream Effects This compound This compound pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits SIRT1 SIRT1 This compound->SIRT1 Upregulates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation TSLP_IL33 TSLP & IL-33 Expression pSTAT3->TSLP_IL33 Promotes Transcription ICAM1 ICAM-1 Expression SIRT1->ICAM1 Downregulates Inflammation Inflammation ICAM1->Inflammation TSLP_IL33->Inflammation

This compound's anti-inflammatory signaling pathways.

Standard Experimental Workflow

This diagram outlines a typical workflow for an in vitro experiment studying the effects of this compound.

Experimental_Workflow cluster_assays Assay Options prep 1. Prepare this compound Stock (e.g., 10 mM in DMSO) treatment 3. Treatment - Induce inflammation (e.g., IFN-γ) - Add this compound at desired concentrations prep->treatment culture 2. Cell Culture (e.g., HaCaT, 3T3-L1) culture->treatment incubation 4. Incubation (Specified time, e.g., 24h) treatment->incubation harvest 5. Harvest Cells (For RNA or Protein) incubation->harvest MTT MTT Assay (Cell Viability) incubation->MTT qPCR qRT-PCR (mRNA Expression) harvest->qPCR WB Western Blot (Protein Expression) harvest->WB assay 6. Perform Assay analysis 7. Data Analysis assay->analysis conclusion 8. Conclusion analysis->conclusion MTT->analysis qPCR->analysis WB->analysis

A standard workflow for in vitro this compound experiments.

Detailed Methodologies

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in serum-free medium).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

This protocol is for determining the protein levels of SIRT1 and phosphorylated STAT3 in cell lysates after this compound treatment.

  • Sample Preparation:

    • Culture and treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Confirm transfer efficiency by Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SIRT1 or p-STAT3 (Tyr705) overnight at 4°C. Use the manufacturer's recommended dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis:

    • Perform densitometry analysis using image analysis software.

    • Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin). For p-STAT3, it is also recommended to normalize to total STAT3 levels.

This protocol is for quantifying the relative mRNA expression of SIRT1 and ICAM-1 following this compound treatment.

  • RNA Extraction:

    • Culture and treat cells with this compound as required.

    • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Quantitative PCR:

    • Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers for human SIRT1, ICAM-1, and a housekeeping gene (e.g., GAPDH or ACTB).

    • Primer Sequences (Example):

      • Human ICAM-1: Forward: 5′-AGCGGCTGACGTGTGCAGTAAT-3′

      • Human SIRT1: Validated primer pairs are commercially available.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

References

Technical Support Center: Phellopterin Interference with Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential interference caused by the natural compound phellopterin in fluorescence-based assays. This compound, a furanocoumarin, possesses intrinsic fluorescent properties that can lead to inaccurate experimental results. This guide offers troubleshooting strategies and detailed protocols to ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

This compound is a naturally occurring furanocoumarin found in various plants.[1] Like many coumarin-based compounds, it is inherently fluorescent and can absorb ultraviolet light.[2][3] This can interfere with fluorescence-based assays through two primary mechanisms:

  • Autofluorescence: this compound can emit its own fluorescent signal when excited by the light source of a plate reader or microscope, leading to false positive results or increased background noise.

  • Quenching: this compound can absorb the excitation light intended for your assay's fluorophore or the emitted light from the fluorophore, leading to a decrease in the measured signal and potentially causing false negative results. This is also known as the inner filter effect.

Q2: What are the typical excitation and emission wavelengths for this compound?

  • Estimated Excitation Maximum (λex): ~310-340 nm[4][5]

  • Estimated Emission Maximum (λem): ~400-450 nm

Q3: How can I determine if this compound is interfering with my assay?

The first step is to run a set of control experiments. A simple "compound-only" control, where you measure the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, can reveal autofluorescence. A significant signal in this control that is absent in the buffer-only wells indicates interference.

Q4: What are the general strategies to minimize interference from this compound?

Several strategies can be employed to mitigate interference:

  • Run Control Experiments: Always include controls for this compound alone to quantify its contribution to the signal.

  • Perform a Spectral Scan: Characterize the excitation and emission spectra of this compound to identify wavelengths of maximal absorbance and fluorescence.

  • Choose Spectrally Distinct Fluorophores: If possible, use a fluorophore for your assay with excitation and emission wavelengths that do not overlap with those of this compound. Red-shifted dyes are often a good choice as many natural products fluoresce in the blue-green region.

  • Optimize Compound Concentration: Use the lowest effective concentration of this compound to minimize its interference.

  • Background Subtraction: If spectral separation is not feasible, you can subtract the signal from the "compound-only" control from your experimental wells. However, be aware that the interaction of this compound with other assay components could alter its fluorescent properties.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Unexpectedly high fluorescence signal in wells containing this compound, even in no-enzyme/no-cell controls. This compound autofluorescence.1. Run a "this compound-only" control to confirm autofluorescence. 2. Perform a full spectral scan of this compound. 3. Switch to a fluorophore with excitation and emission wavelengths outside of this compound's fluorescence range (e.g., a red-shifted dye).
Lower than expected fluorescence signal in the presence of this compound. Fluorescence quenching or inner filter effect.1. Measure the absorbance spectrum of this compound at the assay concentrations. High absorbance at the excitation or emission wavelength of your fluorophore suggests an inner filter effect. 2. Perform a quenching control assay with your fluorophore and this compound. 3. Reduce the concentration of this compound or the fluorophore. 4. Use a microplate with a shorter pathlength (e.g., low-volume 384-well plate).
High variability between replicate wells containing this compound. This compound precipitation.1. Visually inspect the wells for any precipitate. 2. Determine the solubility of this compound in your assay buffer. 3. Lower the concentration of this compound to below its solubility limit.

Quantitative Data Summary

The following table summarizes the estimated spectral properties of this compound based on data for structurally related furanocoumarins.

Property Estimated Value Notes
Maximum Absorbance (λabs) ~310 nmIn the UV region.
Maximum Emission (λem) ~400 - 450 nmBlue-violet fluorescence.
Fluorescence Quantum Yield (ΦF) 0.01 - 0.8+Highly variable depending on the specific furanocoumarin structure and solvent environment.

Experimental Protocols

Protocol 1: Assessing this compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader

  • Black, opaque microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, starting from the highest concentration used in your main assay.

  • Add the this compound dilutions to the wells of a black microplate.

  • Include wells containing only the assay buffer as a blank control.

  • Set the fluorescence reader to the excitation and emission wavelengths used for your primary assay's fluorophore.

  • Measure the fluorescence intensity of each well.

  • Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Characterizing the Spectral Profile of this compound

Objective: To determine the full excitation and emission spectra of this compound to identify potential spectral overlap with your assay's fluorophore.

Materials:

  • This compound solution (at the highest concentration used in the assay)

  • Assay buffer

  • Spectrofluorometer

  • Quartz cuvette or appropriate microplate

Procedure:

  • Emission Scan: a. Place the this compound solution in the spectrofluorometer. b. Set the excitation wavelength to the estimated absorbance maximum of this compound (~310-340 nm). c. Scan a range of emission wavelengths (e.g., 350 nm to 600 nm) to determine the emission spectrum.

  • Excitation Scan: a. Set the emission wavelength to the peak emission wavelength determined in the previous step. b. Scan a range of excitation wavelengths (e.g., 250 nm to 400 nm) to determine the excitation spectrum.

Protocol 3: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.

Materials:

  • This compound

  • Your assay's fluorophore (at the concentration used in the assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of your fluorophore in the assay buffer at the concentration used in your assay.

  • Prepare a serial dilution of this compound.

  • In a microplate, mix the fluorophore solution with the different concentrations of this compound. Include a control with the fluorophore and no this compound.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis: A decrease in the fluorescence signal with increasing concentrations of this compound indicates quenching.

Visualizations

Interference_Troubleshooting start Start: Unexpected Assay Results with this compound check_autofluorescence Run 'this compound-only' Control start->check_autofluorescence is_autofluorescent Is there significant fluorescence? check_autofluorescence->is_autofluorescent autofluorescence_issue Issue: Autofluorescence is_autofluorescent->autofluorescence_issue Yes check_quenching Run Quenching Control Assay is_autofluorescent->check_quenching No spectral_scan Perform Spectral Scan of this compound autofluorescence_issue->spectral_scan mitigation_strategies Implement Mitigation Strategies spectral_scan->mitigation_strategies is_quenching Is fluorescence decreased? check_quenching->is_quenching quenching_issue Issue: Quenching/Inner Filter Effect is_quenching->quenching_issue Yes end Accurate Assay Results is_quenching->end No, other issue quenching_issue->mitigation_strategies red_shift Use Red-Shifted Fluorophore mitigation_strategies->red_shift optimize_conc Optimize [this compound] mitigation_strategies->optimize_conc background_subtract Background Subtraction mitigation_strategies->background_subtract red_shift->end optimize_conc->end background_subtract->end

Caption: Troubleshooting workflow for this compound interference.

Signaling_Pathway_Interference cluster_assay Fluorescence Assay Excitation Excitation Light Fluorophore Assay Fluorophore Excitation->Fluorophore Emission Emitted Light Fluorophore->Emission Detector Detector Emission->Detector This compound This compound This compound->Excitation Quenching This compound->Emission Autofluorescence This compound->Emission Quenching

Caption: Mechanisms of this compound interference in fluorescence assays.

References

Technical Support Center: Managing Phellopterin Degradation During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate phellopterin degradation during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound is a natural furanocoumarin found in several medicinal plants, including those of the Angelica and Glehnia genera. It is recognized for its potential anti-inflammatory, anti-cancer, and neuroprotective properties.[1] Degradation of this compound during extraction leads to a lower yield of the active compound and can result in the formation of unknown impurities, which may interfere with downstream applications and biological assays.

Q2: What are the main factors that cause this compound degradation during extraction?

A2: this compound, like other furanocoumarins, is susceptible to degradation from several factors:

  • Light: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of degradation products.[2][3]

  • Heat: High temperatures used during certain extraction methods, such as refluxing, can accelerate the rate of thermal degradation.[2]

  • pH: this compound stability is pH-dependent. Both strongly acidic and alkaline conditions can promote hydrolysis of the lactone ring or other pH-mediated degradation pathways.

  • Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Solvent: The choice of extraction solvent can influence the stability of this compound.

Q3: Which extraction methods are recommended for minimizing this compound degradation?

A3: While traditional methods like maceration and Soxhlet extraction can be used, they often involve long extraction times or high heat, which can lead to degradation. Modern techniques are generally preferred for their efficiency and milder conditions:

  • Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration, often at room temperature and for shorter durations, thus minimizing thermal degradation.

  • Microwave-Assisted Extraction (MAE): MAE can be very efficient, but the temperature must be carefully controlled to prevent thermal degradation of furanocoumarins.[4]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, this method offers a non-toxic and low-temperature alternative, though it may be less effective for highly polar compounds without a co-solvent.

Q4: How can I monitor this compound degradation during my experiments?

A4: The most common and effective method for monitoring this compound and its potential degradation products is High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a photodiode array (PDA) detector or a mass spectrometer (MS). A decrease in the peak area of this compound and the appearance of new, unidentified peaks in the chromatogram are indicative of degradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound yield in the final extract. 1. Inefficient extraction method.2. Degradation of this compound during extraction.3. Suboptimal solvent selection.1. Switch to a more efficient method like Ultrasonic-Assisted Extraction (UAE).2. Implement strategies to minimize degradation (see below).3. Use solvents known to be effective for furanocoumarin extraction, such as 70% ethanol or methanol.
Appearance of unknown peaks in the HPLC/UPLC chromatogram. 1. Degradation of this compound due to light, heat, or pH.2. Presence of impurities in the starting plant material.1. Protect the extraction mixture from light, use lower temperatures, and maintain a neutral pH.2. Analyze a sample of the raw plant material to identify inherent impurities.
Inconsistent extraction yields between batches. 1. Variation in the quality of the plant material.2. Inconsistent extraction parameters (time, temperature, solvent ratio).1. Source plant material from a reliable supplier and use material from the same lot for a series of experiments.2. Strictly control and document all extraction parameters for each batch.
Poor separation of this compound from other compounds during analysis. 1. Suboptimal HPLC/UPLC method.1. Optimize the mobile phase gradient, column temperature, and flow rate. A C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid) is a good starting point.

Data on Furanocoumarin Stability

While specific kinetic data for this compound degradation is limited in the literature, the following tables provide representative data for the stability of furanocoumarins under various conditions. This information can be used to guide the development of extraction protocols to minimize degradation.

Table 1: Effect of Temperature on Furanocoumarin Degradation in Grapefruit Juice

CompoundStorage Temperature (°C)Observation
6',7'-dihydroxybergamottin (DHB)Room TemperatureLower amounts observed compared to refrigerated storage.
Paradisin CRoom TemperatureLower amounts observed compared to refrigerated storage.
BergaptolRoom TemperatureHigher amounts observed, suggesting it may be a degradation product.
BergaptenRoom TemperatureLess significant decrease compared to DHB and Paradisin C.

Table 2: General Influence of Extraction Parameters on Furanocoumarin Stability

ParameterConditionEffect on Furanocoumarins
Temperature > 90°C (in MAE)Decreased yield, likely due to thermal degradation.
Light UV ExposureCan inactivate furanocoumarins.
pH Acidic/AlkalineCan lead to hydrolysis of the lactone ring.
Extraction Time ProlongedIncreased potential for degradation, especially with heat.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Angelica dahurica

This protocol is adapted from a method for the extraction of coumarins from Angelica dahurica.

1. Sample Preparation: a. Dry the roots of Angelica dahurica at a controlled temperature (e.g., 50°C) to a constant weight. b. Grind the dried roots into a fine powder and pass through a sieve to ensure uniform particle size.

2. Extraction: a. Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask. b. Add 20 mL of 70% methanol to the flask. c. Place the flask in an ultrasonic bath. d. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 25°C) and a power of 300 W. e. After sonication, centrifuge the mixture at 4000 rpm for 10 minutes. f. Decant the supernatant and filter it through a 0.45 µm syringe filter into a collection vial. g. For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.

3. Sample Analysis: a. Analyze the filtered extract using a validated UPLC-MS/MS or HPLC-PDA method for the quantification of this compound.

Protocol 2: Analytical Method for this compound Quantification (UPLC-MS/MS)

This protocol is based on a validated method for the quantification of this compound in biological matrices.

1. Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to separate this compound from other components.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 2 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: Monitor the transition of the parent ion to a specific daughter ion.

Visualizations

G start Start: Dried Plant Material (e.g., Angelica dahurica roots) extraction Ultrasonic-Assisted Extraction (e.g., 70% Methanol, 30 min, 25°C) start->extraction filtration Filtration / Centrifugation extraction->filtration degradation Degradation Pathways (Light, Heat, pH) extraction->degradation analysis UPLC-MS/MS Analysis filtration->analysis end End: this compound Quantification analysis->end

Caption: Workflow for the extraction and analysis of this compound.

G This compound This compound (Ground State) excited_singlet Excited Singlet State This compound->excited_singlet excited_singlet->this compound Fluorescence excited_triplet Excited Triplet State excited_singlet->excited_triplet Intersystem Crossing type_i Type I Reaction (Radical Formation) excited_triplet->type_i e.g., with solvent type_ii Type II Reaction (Singlet Oxygen) excited_triplet->type_ii degradation_products Degradation Products type_i->degradation_products type_ii->degradation_products light Light (UV) light->this compound Absorption oxygen Oxygen oxygen->type_ii

Caption: Generalized photodegradation pathways for furanocoumarins.

References

Addressing Phellopterin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phellopterin. The following information is designed to address common issues, particularly this compound precipitation in cell culture media, and to provide guidance on its effective use in experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural furanocoumarin compound found in the roots of plants such as Angelica dahurica.[1] It is known to possess anti-inflammatory properties.[1][2] Studies have shown that this compound can reduce the expression of adhesion molecules like VCAM-1 and ICAM-1, which are involved in inflammatory responses.[1][2] Its anti-inflammatory effects are thought to be mediated through signaling pathways such as Akt, PKC, and SIRT1. More recently, this compound has been investigated for its potential in attenuating ovarian cancer proliferation and chemoresistance.

Q2: What are the physicochemical properties of this compound?

This compound is a lipophilic compound with very low water solubility. It is practically insoluble in water. Key physicochemical properties are summarized in the table below.

Q3: Why is Dimethyl Sulfoxide (DMSO) recommended for preparing this compound stock solutions?

Due to its poor aqueous solubility, this compound requires an organic solvent for initial dissolution. DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, including this compound. It is miscible with water and cell culture media, making it a suitable vehicle for introducing hydrophobic compounds into aqueous experimental systems. This compound is highly soluble in DMSO, reaching concentrations of approximately 100 mg/mL.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the experimental wells, but without this compound.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

A common issue encountered when working with this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This is due to the drastic change in solvent polarity, causing the compound to "crash out" of the solution.

Issue: Precipitate forms immediately after adding this compound stock solution to the cell culture medium.

  • Possible Cause: The final concentration of this compound in the medium exceeds its aqueous solubility limit. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate.

  • Solution:

    • Optimize the Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform a stepwise (serial) dilution. This gradual reduction in solvent polarity can help maintain solubility.

    • Pre-warm the Media: Ensure the cell culture medium is at 37°C before adding the this compound stock solution.

    • Increase Mixing: Gently vortex or pipette the medium immediately after adding the this compound stock to ensure rapid and uniform distribution.

    • Reduce Final Concentration: If precipitation persists, the desired final concentration may be too high. Determine the maximum soluble concentration by preparing a series of dilutions and visually inspecting for precipitation after a relevant incubation period.

Issue: The this compound stock solution in DMSO is hazy or contains visible particles.

  • Possible Cause: The concentration of the stock solution may be too high, exceeding the solubility limit of this compound in DMSO, or the compound may not be fully dissolved.

  • Solution:

    • Aid Dissolution: Gently warm the solution in a 37°C water bath and vortex or sonicate the vial to facilitate dissolution.

    • Filter Sterilization: If particulates remain, the stock solution can be filter-sterilized using a 0.22 µm syringe filter to remove undissolved particles.

    • Prepare a Less Concentrated Stock: If the compound remains insoluble, prepare a new, less concentrated stock solution.

Issue: A precipitate forms in the cell culture wells over time during the experiment.

  • Possible Cause: This could be due to the instability of this compound in the culture medium, interactions with media components, or changes in pH over the incubation period. Evaporation from the wells can also increase the compound concentration, leading to precipitation.

  • Solution:

    • Ensure Proper Humidification: Maintain proper humidity in the incubator to minimize evaporation from the culture plates.

    • Test Stability: The stability of this compound in aqueous solutions can be pH-dependent. While specific data for this compound is limited, it is a consideration for long-term experiments.

    • Consider Solubility Enhancers: For particularly challenging applications, the use of biocompatible solubilizing agents such as cyclodextrins or surfactants (e.g., Pluronic® F-68) in the cell culture medium can be explored to improve and maintain the solubility of hydrophobic compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₁₆O₅
Molecular Weight300.31 g/mol
AppearancePowder
Water SolubilityPractically Insoluble
logP (Octanol/Water)3.893
log₁₀WS (Water solubility in mol/l)-13.74

Table 2: Solubility of this compound in Common Solvents

SolventSolubilitySource
DMSO~100 mg/mL (~332.99 mM)
WaterPractically Insoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, up to ~333 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure complete dissolution.

  • Visual Inspection: Visually confirm that the solution is clear and free of any undissolved material.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

  • Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

  • Calculate Volumes: Determine the volume of this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below 0.5%.

  • Stepwise Dilution (Recommended):

    • Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium.

    • Add this intermediate dilution to the final culture volume. This gradual decrease in DMSO concentration can prevent precipitation.

  • Direct Dilution (for lower concentrations):

    • Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.

    • Immediately mix the solution thoroughly by gentle vortexing or pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate at 37°C add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot prewarm Pre-warm Media to 37°C aliquot->prewarm dilute Dilute Stock into Media prewarm->dilute mix Mix Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells precipitate Precipitation Occurs? mix->precipitate precipitate->add_to_cells No stepwise Use Stepwise Dilution precipitate->stepwise Yes lower_conc Lower Final Concentration stepwise->lower_conc sol_enhancer Consider Solubility Enhancer lower_conc->sol_enhancer

Caption: Workflow for preparing and troubleshooting this compound solutions.

phellopterin_pathway cluster_akt Akt/PKC Pathway cluster_sirt1 SIRT1 Pathway cluster_clec5a PU.1/CLEC5A/PI3K-AKT Pathway This compound This compound akt Akt This compound->akt Inhibits pkc PKC This compound->pkc Inhibits vcam1 VCAM-1 Expression akt->vcam1 pkc->vcam1 adhesion Monocyte Adhesion vcam1->adhesion phellopterin2 This compound sirt1 SIRT1 phellopterin2->sirt1 Upregulates icam1 ICAM-1 Downregulation sirt1->icam1 inflammation Anti-inflammatory Effects icam1->inflammation phellopterin3 This compound pu1 PU.1 phellopterin3->pu1 Inhibits clec5a CLEC5A pu1->clec5a pi3k_akt PI3K-AKT clec5a->pi3k_akt pi3k_akt->pu1 Positive Feedback proliferation Cancer Proliferation & Chemoresistance pi3k_akt->proliferation

Caption: Simplified signaling pathways modulated by this compound.

References

Validation & Comparative

Phellopterin vs. Imperatorin: A Comparative Guide to Their Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of two naturally occurring furanocoumarins, phellopterin and imperatorin. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the field of inflammation and drug discovery.

Introduction

This compound and imperatorin are furanocoumarins found in various medicinal plants, notably in the roots of Angelica species. Both compounds have demonstrated a range of pharmacological activities, with their anti-inflammatory effects being of significant interest. This guide delves into their mechanisms of action and compares their efficacy based on available in vitro and in vivo experimental data.

Mechanisms of Anti-inflammatory Action

Both this compound and imperatorin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to exert its anti-inflammatory effects through the following mechanisms:

  • SIRT1 Upregulation and ICAM-1 Downregulation: this compound promotes the expression of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and inflammation.[1] This upregulation of SIRT1 leads to the downregulation of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in the adhesion and transmigration of leukocytes to inflamed tissues.[1]

  • Akt and PKC Pathway Regulation: It can reduce TNF-alpha-induced Vascular Cell Adhesion Molecule-1 (VCAM-1) expression by regulating the Akt and Protein Kinase C (PKC) pathways, which are involved in cell survival and inflammation.[2]

  • STAT3 Activation Inhibition: this compound has been found to suppress the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3] The activation of STAT3 is crucial for the expression of pro-inflammatory cytokines like Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33) in keratinocytes, which are implicated in atopic dermatitis.[3]

Imperatorin demonstrates a broader range of anti-inflammatory mechanisms, primarily targeting the NF-κB and MAPK signaling pathways:

  • NF-κB Pathway Inhibition: Imperatorin effectively blocks the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.

  • MAPK Pathway Modulation: Imperatorin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It has been shown to inhibit the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key kinases in the MAPK cascade that are involved in the production of inflammatory mediators.

  • PI3K/Akt Signaling Pathway: Some studies suggest that imperatorin's neuroprotective and anti-inflammatory effects may also be mediated through the PI3K/Akt signaling pathway.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and imperatorin from various in vitro and in vivo studies.

In Vitro Studies
Compound Assay Cell Line Stimulant Parameter Measured Concentration/Dose % Inhibition / IC50 Reference
This compound ICAM-1 ExpressionHaCaT cellsIFN-γICAM-1 protein expressionNot specifiedSignificantly decreased
Imperatorin Cytokine ProductionRAW 264.7 macrophagesLPSTNF-α, IL-6, IL-1β mRNA55.5, 111, 222 µMSignificantly reduced
Imperatorin Pro-inflammatory CytokinesArthritic FLSsTNFαIL-1β, TNFα, IL-6, IL-8Not specifiedSignificantly reduced
Imperatorin ProliferationArthritic FLSsTNFαCell proliferation2.5 μMSignificantly inhibited
In Vivo Studies
Compound Model Animal Parameter Measured Dose % Inhibition Reference
This compound Diabetic Ulcer HealingMiceInflammation & Re-epithelializationTopical creamAttenuated chronic inflammation
This compound Atopic Dermatitis-like InflammationMiceSerum IgE, Eosinophil & Mast cell infiltrationNot specifiedAlleviated phenotypes
Imperatorin Dimethylbenzene-induced Ear EdemaMiceEar edema15, 30, 60 mg/kg (oral)Significant dose-dependent inhibition
Imperatorin Acetic Acid-induced Vascular PermeabilityMiceVascular permeability15, 30, 60 mg/kg (oral)Significant dose-dependent inhibition
Imperatorin Cotton Pellet GranulomaMiceGranuloma weight15, 30, 60 mg/kg (oral)Significant dose-dependent inhibition
Imperatorin Carrageenan-induced Paw EdemaMicePaw edemaNot specifiedSignificant anti-inflammatory effect
Imperatorin Ischemic StrokeMiceNeuroinflammationNot specifiedAlleviated neuroinflammation

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
  • Objective: To evaluate the effect of the test compound on the production of pro-inflammatory mediators in macrophages stimulated with LPS.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Protocol:

    • RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in multi-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound (this compound or imperatorin) for a specific duration (e.g., 1 hour).

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

    • After a defined incubation period, the cell supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

    • The cells can be lysed to extract proteins for Western blot analysis to determine the expression levels of inflammatory enzymes (e.g., iNOS, COX-2) and the phosphorylation status of key signaling proteins (e.g., p65, IκBα, p38, ERK).

Carrageenan-Induced Paw Edema in Rodents
  • Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

  • Animal Model: Typically mice or rats.

  • Protocol:

    • Animals are fasted overnight before the experiment.

    • The initial paw volume of the animals is measured using a plethysmometer.

    • The test compound (this compound or imperatorin) is administered orally or intraperitoneally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce inflammation.

    • The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and imperatorin.

Phellopterin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli Inflammatory Stimuli Receptor Receptor Inflammatory\nStimuli->Receptor Akt Akt Receptor->Akt PKC PKC Receptor->PKC STAT3 STAT3 Receptor->STAT3 This compound This compound This compound->Akt Regulates This compound->PKC Regulates SIRT1 SIRT1 This compound->SIRT1 Upregulates p-STAT3 p-STAT3 This compound->p-STAT3 Inhibits ICAM-1 Gene ICAM-1 Gene Akt->ICAM-1 Gene PKC->ICAM-1 Gene SIRT1->ICAM-1 Gene Downregulates STAT3->p-STAT3 TSLP/IL-33 Gene TSLP/IL-33 Gene p-STAT3->TSLP/IL-33 Gene

Caption: this compound's anti-inflammatory signaling pathways.

Imperatorin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK\n(p38, ERK) MAPK (p38, ERK) TLR4->MAPK\n(p38, ERK) IκBα IκBα TLR4->IκBα Imperatorin Imperatorin Imperatorin->MAPK\n(p38, ERK) Inhibits Imperatorin->IκBα Prevents Degradation Pro-inflammatory\nGenes Pro-inflammatory Genes MAPK\n(p38, ERK)->Pro-inflammatory\nGenes NF-κB\n(p65) NF-κB (p65) IκBα->NF-κB\n(p65) Inhibits NF-κB\n(p65)->Pro-inflammatory\nGenes Translocates & Activates

Caption: Imperatorin's anti-inflammatory signaling pathways.

Conclusion

Both this compound and imperatorin exhibit significant anti-inflammatory properties through distinct yet overlapping mechanisms. Imperatorin's effects are well-documented, with a clear inhibitory action on the central NF-κB and MAPK signaling pathways, supported by a larger body of quantitative in vitro and in vivo data. This compound demonstrates a more targeted mechanism involving the upregulation of SIRT1 and inhibition of STAT3 activation, with promising results in models of skin inflammation.

For researchers and drug development professionals, imperatorin presents a strong candidate for further investigation as a broad-spectrum anti-inflammatory agent. This compound, on the other hand, may be particularly relevant for developing targeted therapies for inflammatory skin conditions like atopic dermatitis. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish the relative potency of these two promising natural compounds.

References

A Comparative Analysis of Phellopterin and Other Furanocoumarins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of phellopterin against other prominent furanocoumarins—imperatorin, bergapten, and xanthotoxin. Furanocoumarins, a class of naturally occurring compounds, have garnered significant interest in the scientific community for their diverse pharmacological activities. This document aims to provide an objective comparison of their performance, supported by available experimental data, to aid in research and drug development endeavors.

Comparative Performance Data

The following tables summarize the available quantitative data on the anti-inflammatory, anticancer, and neuroprotective activities of this compound, imperatorin, bergapten, and xanthotoxin. It is important to note that the data are compiled from various studies, and experimental conditions may differ. Therefore, direct comparison of absolute values should be approached with caution.

Table 1: Comparative Anti-inflammatory Activity

CompoundAssayCell LineParameterValueReference
This compound Nitric Oxide (NO) Production InhibitionIL-1β-stimulated rat hepatocytes% Inhibition at 10 µM~60%[1]
Imperatorin Nitric Oxide (NO) Production InhibitionIL-1β-stimulated rat hepatocytes% Inhibition at 10 µMNo significant inhibition[1]
Bergapten Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophagesIC₅₀Not explicitly stated, but showed dose-dependent inhibition[2]
Xanthotoxin Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW264.7 macrophagesIC₅₀Not explicitly stated, but showed dose-dependent inhibition[3]

Table 2: Comparative Anticancer Activity

CompoundCell LineCancer TypeParameterValue (µM)Reference
This compound CEM/C1Human lymphoblastic leukemiaIC₅₀8[4]
Imperatorin HT-29Colon CancerIC₅₀78
SKOV-3Ovary CancerED₅₀ (µg/ml)13.1 ± 0.3
XF498Central Nervous System CancerED₅₀ (µg/ml)12.3 ± 0.5
Bergapten MCF-7Breast CancerIC₅₀Not explicitly stated, but antagonized ETRα activity with an IC₅₀ of 1.18 µM
HT-29Colon CancerIC₅₀332.4
Xanthotoxin HepG2Liver CancerIC₅₀ (µg/mL)6.9 ± 1.07
HL60/MX1Human promyelocytic leukemiaIC₅₀Not explicitly stated, but induced apoptosis

Table 3: Comparative Neuroprotective Activity

Direct comparative studies with EC₅₀ values for neuroprotection are limited. The following summarizes reported neuroprotective effects.

CompoundModelKey FindingsReference
This compound Not explicitly found in comparative studies.Enhances GABA-induced chloride ion current.
Imperatorin Mouse maximal electroshock-induced seizure modelShowed anticonvulsant activity.
Bergapten Mouse maximal electroshock-induced seizure modelNo anticonvulsant activity observed.
Xanthotoxin Rotenone-induced Parkinson's disease model in ratsPreserved dopaminergic neurons and restored motor deficits.
LPS-induced cognitive dysfunction in miceImproved cognitive processes.

Signaling Pathways and Mechanisms of Action

The biological activities of these furanocoumarins are mediated through various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription This compound This compound This compound->IKK Inhibits Bergapten Bergapten Bergapten->IKK Inhibits Xanthotoxin Xanthotoxin Xanthotoxin->IKK Inhibits

Caption: Anti-inflammatory signaling pathway of furanocoumarins.

apoptosis_pathway Furanocoumarins This compound, Imperatorin, Bergapten, Xanthotoxin Bax Bax Furanocoumarins->Bax Upregulates Bcl2 Bcl-2 Furanocoumarins->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by furanocoumarins.

sirt1_pathway This compound This compound SIRT1 SIRT1 This compound->SIRT1 Activates NFkB_p65_Ac Acetylated NF-κB p65 SIRT1->NFkB_p65_Ac Deacetylates NFkB_p65 NF-κB p65 Inflammatory_Genes Inflammatory Gene Expression NFkB_p65_Ac->Inflammatory_Genes Promotes

References

Phellopterin's Anti-Inflammatory Efficacy: A Comparative Analysis Across Diverse Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers, scientists, and drug development professionals

Phellopterin, a natural furanocoumarin, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This guide provides a comprehensive cross-validation of its effects, objectively comparing its performance in various in vivo and in vitro settings. Detailed experimental protocols, quantitative data summaries, and mechanistic pathway visualizations are presented to support further research and development.

Comparative Analysis of this compound's Efficacy

To facilitate a clear comparison of this compound's anti-inflammatory effects, the following tables summarize its performance in different experimental models.

Table 1: In Vivo Inflammatory Models
Model Inducing Agent Key Findings Mechanism of Action Reference
Diabetic Cutaneous Wound Healing (Mouse) Streptozotocin-induced diabetes and surgical woundingAccelerated wound healing, promoted re-epithelialization, and attenuated chronic inflammation.Upregulated SIRT1 and downregulated ICAM-1 expression.[1][2][1][2]
Atopic Dermatitis-like Inflammation (Mouse) Not specified in abstractsAlleviated atopic dermatitis-like phenotypes, reduced serum IgE levels, and decreased infiltration of eosinophils and mast cells.[3]Suppressed phosphorylation of STAT3 at Tyr705, leading to reduced expression of TSLP and IL-33 in keratinocytes.
Colitis-Associated Cancer (Mouse) Azoxymethane (AOM) / Dextran Sulfate Sodium (DSS)Improved survival rate, decreased disease activity index, reduced tumor formation, and lowered pro-inflammatory cytokine levels (IL-6, IL-1β, TNF-α) while increasing anti-inflammatory IL-10.Inhibited M2 polarization of macrophages and suppressed the TLR4/NF-κB signaling pathway.
Lipopolysaccharide (LPS)-Induced Inflammation LipopolysaccharideNo studies specifically investigating this compound in this model were identified in the conducted search.N/AN/A
Carrageenan-Induced Paw Edema CarrageenanNo studies specifically investigating this compound in this model were identified in the conducted search.N/AN/A
Table 2: In Vitro Inflammatory Models
Model Cell Line Inducing Agent Key Findings Mechanism of Action Reference
Keratinocyte Inflammation HaCaT (Human Keratinocytes)Interferon-gamma (IFN-γ)Significantly decreased the expression of Intercellular Adhesion Molecule-1 (ICAM-1).Modulated the SIRT1 signaling pathway.
Keratinocyte Allergic Inflammation Human KeratinocytesInterleukin-4 (IL-4)Inhibited the overexpression of Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33).Inhibited the IL-4-induced activation of STAT3.

Detailed Experimental Protocols

In Vivo Models
  • Diabetic Cutaneous Wound Healing Model

    • Animal Model: C57BL/6J mice.

    • Induction of Diabetes: Diabetes is induced by streptozotocin injection. Blood glucose levels are monitored to confirm the diabetic phenotype.

    • Wounding: Surgical ulcers are created on the skin of the diabetic mice.

    • Treatment: A cream containing this compound is applied to the wound area. A control group is typically treated with a vehicle cream.

    • Outcome Measures: Wound healing is observed over a period of time. The wound area is measured, and tissue samples are collected for H&E staining to assess re-epithelialization. Protein and mRNA expression levels of SIRT1 and ICAM-1 are measured using qRT-PCR and immunohistochemical staining.

  • Atopic Dermatitis-like Inflammation Model

    • Animal Model: Mouse model for atopic dermatitis (AD).

    • Induction of AD: A suitable agent (e.g., MC903 or DNCB) is applied to the skin to induce AD-like inflammation.

    • Treatment: this compound is administered to the treatment group.

    • Outcome Measures: AD-like phenotypes are evaluated, including skin lesions. Serum is collected to measure Immunoglobulin E (IgE) levels. Skin tissue is histologically examined for the infiltration of eosinophils and mast cells. Molecular analysis of skin tissue is performed to measure the phosphorylation of STAT3 and the expression of TSLP and IL-33.

  • Colitis-Associated Cancer (CAC) Model

    • Animal Model: Mice.

    • Induction of CAC: The model is established using the Azoxymethane (AOM) and Dextran Sulfate Sodium (DSS) method. AOM is administered as a single intraperitoneal injection to initiate carcinogenesis, followed by cycles of DSS in the drinking water to induce chronic colitis.

    • Treatment: this compound is administered at different doses to compare therapeutic effects.

    • Outcome Measures: Mouse body weight, survival rate, disease activity index, and tumor formation are monitored. At the end of the study, colon length, number of tumors, and spleen index are measured. Peripheral blood is collected to measure levels of IL-6, IL-1β, IL-10, and TNF-α by ELISA. Colon tissue is analyzed by Western blot for the expression of TLR4 and NF-κB p65.

In Vitro Models
  • IFN-γ-Induced Inflammation in Keratinocytes

    • Cell Line: HaCaT (human keratinocyte cell line).

    • Induction of Inflammation: Cells are stimulated with Interferon-gamma (IFN-γ) to induce an inflammatory state.

    • Treatment: this compound is added to the cell culture medium.

    • Outcome Measures: The effect of this compound on cell proliferation is assessed (e.g., via MTT assay). The expression of the inflammatory marker ICAM-1 is evaluated at both the protein and mRNA levels, typically by Western blotting and qRT-PCR, respectively.

  • IL-4-Induced Allergic Inflammation in Keratinocytes

    • Cell Line: Cultured primary human keratinocytes.

    • Induction of Inflammation: Cells are treated with Interleukin-4 (IL-4) to induce the overexpression of cytokines associated with allergic inflammation.

    • Treatment: this compound is co-incubated with the cells.

    • Outcome Measures: The expression of TSLP and IL-33 is measured to assess the inflammatory response. The activation of the STAT3 signaling pathway is determined by measuring the phosphorylation of STAT3.

Mechanistic Insights: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action in different inflammatory contexts.

G Experimental Workflow for In Vivo Models cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Induction Induce Disease Model (e.g., AOM/DSS, STZ) Treatment Administer this compound (vs. Vehicle Control) Induction->Treatment Assessment Monitor Phenotypes (e.g., Weight, Lesions) Treatment->Assessment Biochemical Biochemical Analysis (e.g., ELISA for Cytokines) Assessment->Biochemical Histology Histological Examination Assessment->Histology Molecular Molecular Analysis (e.g., Western Blot, qRT-PCR) Assessment->Molecular

General workflow for in vivo experiments.

G This compound's Effect on the TLR4/NF-κB Pathway LPS Inflammatory Stimulus (e.g., in Colitis) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound This compound->TLR4 Inhibits This compound->NFkB Inhibits

This compound inhibits the TLR4/NF-κB pathway.

G This compound's Effect on the IL-4/STAT3 Pathway IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R STAT3 STAT3 Phosphorylation (p-STAT3) IL4R->STAT3 TSLP_IL33 TSLP & IL-33 Expression STAT3->TSLP_IL33 This compound This compound This compound->STAT3 Inhibits

This compound suppresses IL-4-induced STAT3 activation.

G This compound's Effect on the SIRT1/ICAM-1 Axis Inflammation Inflammation (e.g., in Diabetic Wounds) ICAM1 ICAM-1 Expression Inflammation->ICAM1 Increases SIRT1 SIRT1 SIRT1->ICAM1 Inhibits This compound This compound This compound->SIRT1 Upregulates

This compound promotes SIRT1 to reduce ICAM-1.

Conclusion

The collective evidence from diverse in vivo and in vitro models strongly supports the anti-inflammatory potential of this compound. Its efficacy is demonstrated in complex disease models, including diabetic wound healing, atopic dermatitis, and colitis-associated cancer. Mechanistically, this compound targets multiple critical inflammatory signaling pathways, such as TLR4/NF-κB, IL-4/STAT3, and SIRT1. This cross-model validation underscores this compound as a promising candidate for the development of novel anti-inflammatory therapeutics. Further investigation into its effects in acute inflammatory models and subsequent clinical trials are warranted.

References

Phellopterin: A Novel Contender in Dermatitis Treatment Compared to Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of dermatitis treatment, where established therapies form the current standard of care, the emergence of novel compounds offers promising avenues for researchers and drug development professionals. This guide provides a comparative analysis of phellopterin, a natural furanocoumarin, against standard-of-care treatments for dermatitis, with a focus on atopic dermatitis. The comparison is based on available preclinical data for this compound and extensive clinical trial data for standard-of-care therapies.

Executive Summary

This compound has demonstrated significant anti-inflammatory effects in preclinical models of atopic dermatitis, primarily by inhibiting the IL-4/STAT3 signaling pathway. This mechanism leads to a reduction in key inflammatory markers and immune cell infiltration in the skin. While direct comparative clinical trials are not yet available, this guide synthesizes preclinical data for this compound and juxtaposes it with the established efficacy of standard-of-care treatments, including topical corticosteroids, calcineurin inhibitors, and biologics, to provide a preliminary assessment of its potential.

Data Presentation

Table 1: Preclinical Efficacy of this compound in a DNCB-Induced Atopic Dermatitis Mouse Model
Treatment GroupSerum IgE LevelsEosinophil InfiltrationMast Cell InfiltrationTSLP ExpressionIL-33 Expression
DNCB ControlSignificantly IncreasedMarkedly IncreasedMarkedly IncreasedSignificantly UpregulatedSignificantly Upregulated
This compoundReducedSuppressedSuppressedSuppressedSuppressed
Note: This data is based on a preclinical study and is not directly comparable to human clinical trial data. DNCB (2,4-Dinitrochlorobenzene) is used to induce an atopic dermatitis-like condition in mice.
Table 2: Comparative Efficacy of Standard-of-Care Treatments in Atopic Dermatitis (Clinical Data)
Treatment ClassExample Drug(s)EASI-75 Response Rate (%)IGA 0/1 (Clear or Almost Clear) Response Rate (%)Pruritus Reduction (≥4-point improvement on NRS) (%)
Topical Corticosteroids Medium-potency (e.g., betamethasone valerate 0.1%)~50-70% (after 4 weeks)[1]~30-50% (after 4 weeks)[1]Significant improvement
Topical Calcineurin Inhibitors Tacrolimus 0.1%, Pimecrolimus 1%~65-73% (EASI score reduction at 1-3 months)[2]-Significant improvement
Biologics (IL-4/IL-13 Inhibitor) Dupilumab~44-51% (monotherapy at 16 weeks)[3]~24-38% (monotherapy at 16 weeks)[3]~36-41% (monotherapy at 16 weeks)
Note: EASI-75 represents a 75% improvement in the Eczema Area and Severity Index. IGA is the Investigator's Global Assessment. NRS is the Numerical Rating Scale for pruritus. Data is derived from various clinical trials and meta-analyses.

Experimental Protocols

This compound in DNCB-Induced Atopic Dermatitis Mouse Model
  • Animal Model: BALB/c mice are typically used.

  • Sensitization: A solution of 2,4-Dinitrochlorobenzene (DNCB) is applied to the shaved dorsal skin and ears of the mice to induce a hypersensitivity reaction. This is typically done over a period of several days to a week.

  • Challenge: After the initial sensitization, a lower concentration of DNCB is repeatedly applied to the ears to elicit a chronic inflammatory response resembling atopic dermatitis.

  • Treatment: A solution of this compound is topically applied to the inflamed ear skin, typically once or twice daily for a specified period (e.g., two weeks).

  • Outcome Measures:

    • Ear Thickness: Measured with a digital caliper to quantify inflammation.

    • Histological Analysis: Ear tissue is collected, sectioned, and stained (e.g., with H&E and Toluidine Blue) to assess epidermal and dermal thickness, and to count the infiltration of eosinophils and mast cells.

    • Serum IgE Levels: Blood is collected, and the concentration of total IgE is measured by ELISA.

    • Gene Expression Analysis: RNA is extracted from the ear tissue, and quantitative real-time PCR is performed to measure the expression levels of key inflammatory cytokines such as TSLP and IL-33.

Standard-of-Care in DNCB-Induced Atopic Dermatitis Mouse Model (General Protocol)
  • Animal Model and Induction: The DNCB-induced atopic dermatitis model in BALB/c mice is also a standard for testing conventional therapies.

  • Treatment:

    • Topical Corticosteroids (e.g., Dexamethasone): A solution or ointment containing dexamethasone is applied topically to the inflamed area.

    • Topical Calcineurin Inhibitors (e.g., Tacrolimus): An ointment containing tacrolimus is applied topically to the affected skin.

  • Outcome Measures: Similar to the this compound protocol, endpoints include measurement of ear swelling, histological analysis of inflammatory cell infiltrates, and quantification of serum IgE levels.

Mandatory Visualization

Phellopterin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription translocates to This compound This compound This compound->pSTAT3 inhibits TSLP TSLP Transcription->TSLP IL33 IL-33 Transcription->IL33

Caption: this compound's inhibition of the IL-4/STAT3 signaling pathway.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Sensitization Sensitization Phase (DNCB application on dorsal skin) Challenge Challenge Phase (Repeated DNCB application on ears) Sensitization->Challenge Treatment_Groups Treatment Application (this compound, Dexamethasone, Tacrolimus, or Vehicle) Challenge->Treatment_Groups Measurements Clinical Scoring (Ear Thickness) Treatment_Groups->Measurements Histology Histological Analysis (Cell Infiltration) Treatment_Groups->Histology Serology Serological Analysis (Serum IgE) Treatment_Groups->Serology Molecular Molecular Analysis (Cytokine Expression) Treatment_Groups->Molecular

Caption: Experimental workflow for DNCB-induced atopic dermatitis model.

Concluding Remarks

The preclinical evidence for this compound suggests it may be a valuable candidate for the topical treatment of atopic dermatitis. Its targeted mechanism on the STAT3 pathway offers a differentiated approach compared to the broader immunosuppressive effects of corticosteroids. However, it is crucial to underscore that the presented data for this compound is preclinical and cannot be directly extrapolated to human efficacy. Head-to-head preclinical studies with standard-of-care agents and subsequent well-designed clinical trials are imperative to definitively establish the comparative efficacy and safety of this compound in the management of dermatitis. The information provided herein serves as a foundational guide for researchers and professionals in the field to inform future drug development and clinical investigation strategies.

References

Phellopterin and Related Compounds: A Comparative Guide to Synergistic Anticancer Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds to enhance the efficacy of conventional cancer therapies is a burgeoning field of research. Phellopterin, a furanocoumarin found in the roots of Angelica dahurica, has demonstrated potential in attenuating chemoresistance in ovarian cancer.[1] This guide provides a comparative analysis of the synergistic effects of coumarins, the class of compounds to which this compound belongs, with the widely used chemotherapeutic agent cisplatin. Due to the limited availability of direct synergistic studies on this compound, this guide draws upon research conducted on structurally related coumarins to illustrate the potential for combination therapies.

Synergistic Cytotoxicity of Coumarins with Cisplatin in Melanoma Cells

A key aspect of investigating synergistic effects is quantifying the enhanced cytotoxicity of drug combinations. The following tables summarize the half-maximal inhibitory concentration (IC50) values for cisplatin and various coumarins, as well as their Combination Index (CI) values when used in combination against human melanoma cell lines (FM55P and FM55M2). A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: IC50 Values of Cisplatin and Selected Coumarins in Human Melanoma Cell Lines

CompoundCell LineIC50 (µM)
Cisplatin FM55P10.47 ± 1.12
FM55M212.33 ± 1.34
Osthole FM55P33.33 ± 2.11
FM55M241.25 ± 3.58
Xanthotoxol FM55P65.83 ± 4.33
FM55M272.43 ± 5.16
Imperatorin FM55P115.42 ± 9.87
FM55M2128.52 ± 11.21
Isopimpinellin FM55P136.27 ± 12.54
FM55M2151.87 ± 14.88
Xanthotoxin FM55P162.11 ± 15.43
FM55M2183.45 ± 17.89

Data adapted from a study on the antiproliferative effects of coumarins and cisplatin.

Table 2: Combination Index (CI) Values for Coumarin-Cisplatin Combinations in Human Melanoma Cell Lines

Combination (1:1 Ratio)Cell LineCombination Index (CI)Interaction
Osthole + Cisplatin FM55P0.78 ± 0.06Synergism
FM55M20.89 ± 0.08Synergism
Xanthotoxol + Cisplatin FM55P1.02 ± 0.09Additive
FM55M21.05 ± 0.11Additive
Imperatorin + Cisplatin FM55P1.21 ± 0.13Antagonism
FM55M21.18 ± 0.12Antagonism
Isopimpinellin + Cisplatin FM55P1.35 ± 0.15Antagonism
FM55M21.29 ± 0.14Antagonism
Xanthotoxin + Cisplatin FM55P1.42 ± 0.16Antagonism
FM55M21.36 ± 0.15Antagonism

Data adapted from isobolographic analysis of the combined effects of coumarins and cisplatin.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The assessment of cytotoxicity was performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human melanoma cells (FM55P and FM55M2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • Drug Treatment: After 24 hours of incubation, the cells were treated with various concentrations of cisplatin, individual coumarins, or combinations of cisplatin and a coumarin at a fixed molar ratio (e.g., 1:1).

  • Incubation: The treated cells were incubated for another 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and the formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Isobolographic Analysis for Synergy Determination

The interaction between the coumarins and cisplatin was evaluated using isobolographic analysis.

  • Dose-Response Curves: The IC50 values for each compound administered alone were determined.

  • Combination Treatment: The cells were treated with combinations of the two drugs at a fixed ratio.

  • Experimental IC50: The IC50 value for the drug combination (IC50,mix) was determined experimentally.

  • Theoretical Additive IC50: The theoretical IC50 value for an additive effect (IC50,add) was calculated using the following formula: IC50,add = (IC50,drug1 * P1) + (IC50,drug2 * P2) where P1 and P2 are the proportions of each drug in the mixture.

  • Combination Index (CI) Calculation: The CI was calculated as: CI = IC50,mix / IC50,add

  • Interaction Interpretation: The nature of the interaction was determined based on the CI value as described above.

Visualizing Experimental and Signaling Pathways

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Seed Melanoma Cells (FM55P & FM55M2) B Incubate for 24h A->B C Treat with Single Agents (Cisplatin or Coumarins) B->C D Treat with Combinations (Cisplatin + Coumarins) B->D E Incubate for 72h C->E D->E F MTT Assay E->F G Measure Absorbance F->G H Calculate IC50 Values G->H I Isobolographic Analysis H->I J Determine Combination Index (CI) I->J

Caption: Experimental workflow for assessing synergistic cytotoxicity.

Signaling_Pathways cluster_this compound This compound cluster_cisplatin Cisplatin cluster_synergy Potential Synergistic Outcome This compound This compound PU1 PU.1 This compound->PU1 inhibits CLEC5A CLEC5A PU1->CLEC5A activates PI3K PI3K CLEC5A->PI3K AKT AKT PI3K->AKT AKT->PU1 positive feedback Proliferation Cell Proliferation & Chemoresistance AKT->Proliferation promotes Enhanced_Apoptosis Enhanced Apoptosis Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis induces

Caption: Potential signaling pathways affected by this compound and Cisplatin.

Discussion of Signaling Pathways

This compound has been shown to mitigate ovarian cancer proliferation and chemoresistance by inhibiting the PU.1/CLEC5A/PI3K-AKT feedback loop.[1] Specifically, this compound is suggested to suppress the transcription factor PU.1, leading to downstream inhibition of C-Type Lectin Domain Containing 5A (CLEC5A) and subsequent inactivation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[1]

Cisplatin, a cornerstone of cancer chemotherapy, primarily exerts its cytotoxic effects by forming DNA adducts, which leads to DNA damage and the induction of apoptosis.

The synergistic interaction observed with coumarins like osthole and cisplatin suggests a multi-pronged attack on cancer cells. While cisplatin directly targets DNA, coumarins may modulate signaling pathways that lower the threshold for apoptosis or inhibit pro-survival mechanisms that are often hyperactivated in cancer cells. The inhibition of the PI3K/AKT pathway by a compound like this compound could prevent the cancer cells from overcoming the DNA damage inflicted by cisplatin, leading to a more potent combined effect and enhanced cancer cell death. Further research is warranted to elucidate the precise molecular mechanisms underlying the synergistic effects of this compound and other coumarins with conventional chemotherapeutic agents.

References

Phellopterin's Anti-Inflammatory Profile: A Comparative Analysis with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of phellopterin against other well-researched natural compounds: imperatorin, curcumin, and resveratrol. The information is compiled from various experimental studies to assist researchers and drug development professionals in evaluating their therapeutic potential.

This compound, a furanocoumarin found in the roots of Angelica dahurica, has demonstrated notable anti-inflammatory effects.[1] Its mechanisms of action include the modulation of key signaling pathways and the suppression of inflammatory mediators. This guide presents available quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways to offer a comprehensive comparative analysis.

Data Presentation: Comparative Anti-Inflammatory Activity

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC₅₀ (µM)Reference
This compound Not AvailableNot AvailableData Not Available-
Imperatorin RAW 264.7LPS~36.7 (10 µg/mL)[2]
Curcumin Primary MicrogliaLPS3.7[1]
RAW 264.7LPS + IFN-γ6[3]
Resveratrol RAW 264.7LPS5[4]
N9 MicrogliaLPS~42.5 (9.7 µg/mL)

Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production

CompoundCell LineInducerIC₅₀ (µM)Reference
This compound Not AvailableNot AvailableData Not Available-
Imperatorin RAW 264.7LPS~34.7 (9.46 µg/mL)
Curcumin A549 MicrosomesPGH₂0.2 - 0.3
HT-29-15
Resveratrol SK-N-SHIL-1β< 1

Table 3: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineInducerIC₅₀ (µM) / % InhibitionReference
This compound TNF-αNot AvailableNot AvailableData Not Available-
IL-6Not AvailableNot AvailableData Not Available-
IL-1βNot AvailableNot AvailableData Not Available-
Imperatorin TNF-αRAW 264.7LPS~19.5 (5.32 µg/mL)
IL-6Arthritic FLSTNF-αSignificant inhibition at 5 µM
IL-1βArthritic FLSTNF-αSignificant inhibition at 5 µM
Curcumin TNF-αTHP-1-IC₅₀ not specified, significant inhibition
IL-6HaCaTTNF-αSignificant inhibition
IL-1βHaCaTTNF-αSignificant inhibition
Resveratrol TNF-αN9 MicrogliaLPSSignificant inhibition
IL-6Not AvailableNot AvailableData Not Available-
IL-1βNot AvailableNot AvailableData Not Available-

Signaling Pathways in Inflammation

The anti-inflammatory effects of these natural compounds are largely attributed to their ability to modulate key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of target genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65 p65 p50 p50 NFkB_inactive NF-κB (inactive) IkBa->NFkB_inactive sequesters Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active translocates DNA DNA NFkB_active->DNA binds to Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Proinflammatory_Genes induces MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 activates JNK->AP1 activates ERK->AP1 activates Proinflammatory_Genes Pro-inflammatory Gene Transcription AP1->Proinflammatory_Genes induces NO_Assay_Workflow cluster_workflow Experimental Workflow start Seed RAW 264.7 cells in 96-well plate treat Pre-treat with compound start->treat stimulate Stimulate with LPS (e.g., 1 µg/mL) treat->stimulate incubate Incubate for 18-24h stimulate->incubate collect Collect supernatant incubate->collect griess Perform Griess Assay collect->griess measure Measure absorbance at 540 nm griess->measure calculate Calculate NO concentration and % inhibition measure->calculate

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Phellopterin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and protecting the ecosystem. This guide provides essential safety and logistical information for the proper disposal of Phellopterin, a naturally occurring furanocoumarin. Adherence to these procedural guidelines is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield.[1][2] All handling of this compound, especially when generating dust or aerosols, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

In the event of accidental contact or exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2]

  • Inhalation: Move the individual to fresh air and into a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

This compound Hazard and Safety Data

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor, harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. Furanocoumarins, the class of compounds to which this compound belongs, are known to be phototoxic and photocarcinogenic, as they can intercalate with DNA.

PropertyDataReference
CAS Number 2543-94-4
Molecular Formula C₁₇H₁₆O₅
Molecular Weight 300.31 g/mol
Appearance Solid (form may vary)
Hazards Highly flammable, Harmful if swallowed/inhaled/in contact with skin, Causes serious eye irritation
Storage Store at 4°C

Step-by-Step this compound Disposal Protocol

The disposal of this compound and its waste must comply with all local, regional, national, and international regulations. Never dispose of this compound or its containers in the regular trash or down the drain. The following is a general procedural guide for its safe disposal.

Step 1: Waste Identification and Segregation

  • Waste Classification: Treat all this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been verified and it is permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react, leading to dangerous situations.

Step 2: Waste Collection and Storage

  • Solid Waste: Place solid this compound waste and contaminated disposable labware into a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a sealed, leak-proof, and chemically compatible waste container. If the solvent is flammable (like the acetonitrile in which it is sometimes supplied), the container must be appropriate for flammable liquid waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components of the waste (e.g., solvents). Indicate the associated hazards (e.g., "Flammable," "Toxic").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area for hazardous waste, away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions for your location and will arrange for the pickup and disposal of the waste.

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service. Your EHS office will coordinate with such a service to ensure compliant disposal.

Accidental Spill Management

In the event of a this compound spill:

  • Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation. Eliminate all ignition sources as this compound may be supplied in a flammable solvent.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

  • Cleanup: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Disposal: Place all cleanup materials into a sealed, labeled container for hazardous waste disposal and follow the disposal protocol outlined above.

Phellopterin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Procedure cluster_spill Spill Response start Generate this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Waste classify->segregate container Use Sealed, Compatible, Labeled Container segregate->container storage Store in Designated Secure Area container->storage contact_ehs Contact Institutional EHS Office storage->contact_ehs follow_guidance Follow EHS Instructions contact_ehs->follow_guidance licensed_disposal Arrange Pickup by Licensed Service follow_guidance->licensed_disposal end Proper Disposal Complete licensed_disposal->end spill Accidental Spill contain Contain Spill spill->contain cleanup Clean with Absorbent Material contain->cleanup cleanup->container

Caption: Workflow for the safe disposal of this compound waste.

References

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